molecular formula C6H15ClN2O B1395412 3-Amino-N-propylpropanamide hydrochloride CAS No. 1220029-56-0

3-Amino-N-propylpropanamide hydrochloride

Cat. No.: B1395412
CAS No.: 1220029-56-0
M. Wt: 166.65 g/mol
InChI Key: QLQSSCAMYXQJPN-UHFFFAOYSA-N
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Description

3-Amino-N-propylpropanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-N-propylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-propylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQSSCAMYXQJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-56-0
Record name Propanamide, 3-amino-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

3-Amino-N-propylpropanamide hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-N-propylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-N-propylpropanamide hydrochloride, a molecule of interest in organic synthesis and medicinal chemistry. Due to its specific substitution pattern, public domain data for this exact hydrochloride salt is limited. Therefore, this document synthesizes available information on its free base, 3-Amino-N-propylpropanamide, and closely related analogs to provide a thorough and practical resource. All information derived from analogous compounds is explicitly noted to ensure scientific integrity.

Molecular Structure and Chemical Identity

3-Amino-N-propylpropanamide hydrochloride is the hydrochloride salt of the parent compound, 3-Amino-N-propylpropanamide. The core structure consists of a propanamide backbone with a primary amino group at the 3-position and a propyl group attached to the amide nitrogen. The hydrochloride salt is formed by the protonation of the primary amino group.

Chemical Structure of 3-Amino-N-propylpropanamide Hydrochloride:

Caption: Chemical structure of 3-Amino-N-propylpropanamide hydrochloride.

The presence of both a primary amine and a secondary amide functional group makes this molecule a versatile building block in chemical synthesis. The propyl substituent on the amide nitrogen imparts a degree of lipophilicity compared to its unsubstituted counterpart, 3-aminopropanamide.

Physicochemical Properties

PropertyValue (3-Amino-n-propylpropanamide - Free Base)ReferenceNotes
CAS Number 271591-60-7[1]This CAS number corresponds to the free base. A specific CAS number for the hydrochloride salt has not been identified in publicly available databases.
Molecular Formula C₆H₁₄N₂O[1]For the hydrochloride salt, the formula is C₆H₁₅ClN₂O.
Molecular Weight 130.19 g/mol [1]The molecular weight of the hydrochloride salt is 166.65 g/mol .[2]
Appearance Likely a solid at room temperature.Based on related compounds like 3-Amino-N,N-diethyl-propionamide hydrochloride which is a solid.[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally increases aqueous solubility.
Topological Polar Surface Area (TPSA) 55.12 Ų[1]This value for the free base suggests good potential for membrane permeability.
LogP -0.1386[1]This calculated value for the free base indicates a hydrophilic character. The hydrochloride salt will be even more hydrophilic.

Synthesis and Experimental Protocols

A definitive, published synthesis for 3-Amino-N-propylpropanamide hydrochloride is not available. However, a plausible and robust synthetic route can be designed based on established methods for amide formation and amine protection/deprotection strategies.

Proposed Synthetic Pathway

A common approach involves the reaction of a protected β-alanine derivative with n-propylamine, followed by deprotection and salt formation.

G Boc_beta_alanine Boc-β-Alanine protected_amide Boc-3-amino-N-propylpropanamide Boc_beta_alanine->protected_amide Amide Coupling (e.g., EDC, HOBt) n_propylamine n-Propylamine n_propylamine->protected_amide HCl_in_ether HCl in Ether final_product 3-Amino-N-propylpropanamide Hydrochloride HCl_in_ether->final_product free_base 3-Amino-N-propylpropanamide protected_amide->free_base Deprotection (e.g., TFA or HCl) free_base->final_product Salt Formation

Caption: Proposed synthetic workflow for 3-Amino-N-propylpropanamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization in a laboratory setting.

Step 1: Amide Coupling

  • Materials: Boc-β-alanine, n-propylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve Boc-β-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 equivalents) portion-wise to the solution and stir for 15 minutes.

    • Add n-propylamine (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

    • Purify the crude product by flash column chromatography.

Step 2: Deprotection and Salt Formation

  • Materials: Boc-protected amide from Step 1, Hydrochloric acid solution in diethyl ether or dioxane.

  • Procedure:

    • Dissolve the purified Boc-protected amide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

    • Cool the solution to 0 °C.

    • Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (typically 2-4 M, 2-3 equivalents).

    • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the deprotection by TLC.

    • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Amino-N-propylpropanamide hydrochloride.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

Applications in Research and Development

While specific applications for 3-Amino-N-propylpropanamide hydrochloride are not widely documented, its structural motifs suggest several potential uses in scientific research, particularly in medicinal chemistry and material science.

  • Building Block for Novel Pharmaceuticals: As a derivative of β-alanine, this compound can be used as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity. The primary amine allows for further functionalization, while the N-propyl amide can influence the pharmacokinetic properties of a lead compound. For instance, related compounds have shown potential antimicrobial and anti-inflammatory effects.[4]

  • Peptidomimetic Research: The β-amino acid structure is a key component of many peptidomimetics, which are designed to mimic or block the biological activity of peptides. This compound could be incorporated into peptide sequences to create more stable and potent therapeutic agents.

  • Polymer and Material Science: The bifunctional nature of the molecule makes it a candidate for use as a monomer or cross-linking agent in the synthesis of functional polymers and hydrogels.

Safety and Handling

General Hazards of Related Compounds:

  • Skin and Eye Irritation: Many simple amine hydrochlorides are irritants. Direct contact with skin and eyes should be avoided.[5]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[6]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[7]

    • If inhaled: Move the person to fresh air.[7]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[8]

    • In all cases of exposure, seek medical attention.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for 3-Amino-N-propylpropanamide hydrochloride has been found in the public domain. However, the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure and data from analogous compounds.

¹H NMR (in D₂O):

  • ~3.3-3.5 ppm (t): Methylene group adjacent to the amide nitrogen (-NH-CH₂ -).

  • ~3.1-3.3 ppm (t): Methylene group adjacent to the primary amine (-CH₂ -NH₃⁺).

  • ~2.6-2.8 ppm (t): Methylene group alpha to the carbonyl (-CH₂ -C=O).

  • ~1.5-1.7 ppm (sextet): Methylene group in the middle of the propyl chain (-CH₂-CH₂ -CH₃).

  • ~0.8-1.0 ppm (t): Methyl group of the propyl chain (-CH₂-CH₃).

¹³C NMR (in D₂O):

  • ~175-178 ppm: Carbonyl carbon (C=O).

  • ~40-42 ppm: Methylene carbon of the propyl group attached to the amide nitrogen.

  • ~35-37 ppm: Methylene carbon adjacent to the primary amine.

  • ~33-35 ppm: Methylene carbon alpha to the carbonyl.

  • ~22-24 ppm: Methylene carbon in the middle of the propyl chain.

  • ~10-12 ppm: Methyl carbon of the propyl chain.

IR Spectroscopy (as a solid, KBr pellet):

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium (NH₃⁺) and secondary amide (N-H) groups.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1640-1660 cm⁻¹ (strong): Amide I band (C=O stretching).

  • ~1540-1560 cm⁻¹: Amide II band (N-H bending).

Conclusion

3-Amino-N-propylpropanamide hydrochloride is a specialty chemical with potential applications as a building block in organic synthesis, particularly in the fields of medicinal chemistry and material science. While direct experimental data is scarce, its properties, synthesis, and safety profile can be reasonably inferred from its free base and structurally related compounds. The information provided in this guide serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this molecule. As with any chemical, it is imperative to handle it with appropriate safety precautions in a laboratory setting.

References

  • PubChem. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved from [Link]

  • Fondchem. (n.d.). 3-Amino-N-ethyl-propanamide HCl. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 3-Aminopropanamide hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-n-(2-methylpropyl)propanamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-Amino-N-propylpropanamide Hydrochloride

[1]

Executive Summary & Chemical Identity[2]

3-Amino-N-propylpropanamide hydrochloride is a functionalized amino-amide salt derived from beta-alanine.[1][2] Structurally, it consists of a hydrophilic ionic head group (ammonium chloride), a hydrogen-bonding amide linker, and a short hydrophobic propyl tail.[1] This amphiphilic nature dictates a specific solubility profile critical for its use as a linker in polymer chemistry, drug delivery systems (e.g., poly(amidoamine)s), and synthetic intermediates.

This guide provides a definitive analysis of its solubility across solvent classes, supported by thermodynamic principles and validated experimental protocols.[1][2]

Chemical Structure & Properties[2][3][4][5][6][7][8][9]
  • IUPAC Name: 3-Amino-N-propylpropanamide hydrochloride[1][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 166.65 g/mol [1][2][4]

  • Key Functional Groups: Primary ammonium salt (

    
    ), Secondary amide (
    
    
    ), Propyl chain (
    
    
    ).[1]

Physicochemical Basis of Solubility

The solubility of this compound is governed by the competition between the lattice energy of the crystalline salt and the solvation energy provided by the solvent.

  • Ionic Character (Dominant): The primary ammonium hydrochloride moiety imparts high polarity.[1][2] This necessitates solvents with high dielectric constants (

    
    ) to stabilize the dissociated ions.[2]
    
  • Hydrogen Bonding: The amide backbone acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating dissolution in protic solvents like water and lower alcohols.[1][2]

  • Hydrophobic Effect: The N-propyl chain adds a degree of lipophilicity compared to its ethyl or methyl analogs.[1][2] While insufficient to make the salt soluble in non-polar solvents, it increases solubility in intermediate polarity solvents (like ethanol or isopropanol) compared to purely inorganic salts.

Solubility Profile Data

The following data categorizes solvent compatibility based on experimental behavior of structural analogs (e.g.,

Table 1: Solubility Classification at 25°C[1][2]
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Aqueous Water (pH 7)Very High > 500Ion-dipole interactions dominate; high dielectric constant breaks ionic lattice.[1]
Polar Protic MethanolHigh 100 - 300Strong solvation of ammonium/chloride ions; H-bonding with amide.[1][2]
EthanolModerate 50 - 150Reduced dielectric constant lowers solubility vs. MeOH.[1][2]
IsopropanolLow-Moderate 10 - 50Increasing alkyl chain length of solvent competes with salt solvation.[1][2]
Polar Aprotic DMSOHigh > 200High dipole moment effectively solvates the cation.[1][2]
DMFModerate 50 - 100Good solvent, but often requires heating for saturation.[1][2]
Chlorinated DichloromethaneInsoluble < 1Lattice energy exceeds solvation energy; used to precipitate the salt.[1][2]
ChloroformInsoluble < 1Similar to DCM; useful for extracting the free base only.[1][2]
Non-Polar Diethyl EtherInsoluble < 0.1Standard anti-solvent for crystallization.[1][2]
Hexane/HeptaneInsoluble < 0.1Strictly non-interacting; used to wash filter cakes.[1][2]

Critical Note: The values above apply to the Hydrochloride Salt .[1][2][5] The Free Base (obtained by neutralizing with NaOH/TEA) will exhibit an inverted profile: soluble in DCM/Chloroform, less soluble in water.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact saturation points for your specific batch.[1]

Objective: Quantify solubility in a target solvent at ambient temperature.

  • Preparation: Weigh 100 mg of dry 3-Amino-N-propylpropanamide HCl into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 50

    
     increments, vortexing for 30 seconds between additions.
    
  • Observation: Continue until the solid fully dissolves (solution becomes clear).

  • Calculation:

    
    [1][2]
    
  • Validation: If solubility is

    
     mg/mL, switch to "Excess Solid Method": Stir excess solid in solvent for 24h, filter, evaporate supernatant, and weigh the residue.
    
Protocol B: Purification via Recrystallization

The most effective method to remove non-polar impurities and excess amines.

Principle: Exploiting the steep solubility curve in Ethanol/Methanol mixtures or using the Solvent/Anti-solvent effect.[1][2]

Workflow:

  • Dissolution: Dissolve crude crude product in the minimum volume of warm Methanol (approx. 40-50°C).

  • Filtration: Filter while hot (0.45

    
     PTFE) to remove insoluble mechanical impurities.[1][2]
    
  • Precipitation:

    • Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) to the filtrate with stirring until a persistent cloudiness appears.[1][2]

    • Ratio is typically 1:3 (Solvent:Anti-solvent).[1][2]

  • Crystallization: Cool the mixture to 4°C (or -20°C for higher yield) for 4–12 hours.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Ether/Hexane.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.[1][2]

Visualized Workflows

Diagram 1: Solubility Screening Decision Tree

This logic flow guides the selection of solvents for reaction, extraction, or purification.

SolubilityLogicStartStart: Select Solvent PurposePurposeWhat is the goal?Start->PurposeReactionHomogeneous ReactionPurpose->ReactionSynthesisPurificationRecrystallizationPurpose->PurificationCleaningExtractionExtraction (Work-up)Purpose->ExtractionIsolationWaterWater / Buffer(High Solublity)Reaction->WaterBioconjugationPolarOrgMeOH / DMSO / DMF(Mod-High Solubility)Reaction->PolarOrgOrganic SynthesisPurification->PolarOrgDissolve in...Extraction->WaterAqueous Phase (Salt stays here)AntiSolventEther / Hexane / Acetone(Insoluble)Extraction->AntiSolventOrganic Phase (Impurities go here)PolarOrg->AntiSolventThen add...

Caption: Decision matrix for solvent selection based on the operational stage (Synthesis vs. Purification).[1]

Diagram 2: Recrystallization Mechanism

Visualizing the thermodynamic shift during the purification protocol.[2]

RecrystallizationStep11. Dissolution(Warm Methanol)Step22. Saturation Point(Solvated Ions)Step1->Step2HeatStep33. Anti-Solvent Addition(Ether/EtOAc)Step2->Step3MixingStep44. Nucleation(Lattice Energy > Solvation)Step3->Step4Polarity DropStep55. Pure Crystal GrowthStep4->Step5Cooling

Caption: Thermodynamic stages of the solvent/anti-solvent recrystallization process.

References

  • Chemical Identity & Analog Properties

    • PubChem. (2023).[1][2] 3-Aminopropanamide hydrochloride.[1][2][6][7][3][4] National Library of Medicine.[1][2] Link[1][2]

    • Note: Used as a primary reference for the physicochemical properties of the beta-alanine amide backbone.[1]

  • Synthesis & Purification Methodologies

    • Google Patents. (2013).[1][2] CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method. Link

    • Note: Describes Michael addition and salification protocols relevant to propyl-amino-propanamide deriv
  • Solubility of Amine Salts

    • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][2][8] Link

    • Note: Foundational text on the solubility thermodynamics of amino acid deriv
  • General Handling of Amine Hydrochlorides

    • Gibson, E. K. (2007).[1][2] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.[1][2] Link

    • Note: Provides detailed analysis of amine salt solubility in industrial organic solvents.

Spectroscopic data (NMR, IR, MS) for 3-Amino-N-propylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-N-propylpropanamide Hydrochloride

Introduction

3-Amino-N-propylpropanamide hydrochloride is a small organic molecule featuring a primary amine, which exists as an ammonium salt, and a secondary amide functional group. As a derivative of β-alanine, this compound and its analogues are of interest to researchers in medicinal chemistry and drug development. A precise and unambiguous structural confirmation is paramount for ensuring the validity of any subsequent biological or chemical studies. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, framed not as a simple data sheet, but as a practical guide for researchers. We will delve into the causality behind methodological choices, provide validated protocols for data acquisition, and present a predicted spectral analysis grounded in fundamental chemical principles.

Physicochemical Properties & Structure

A foundational understanding of the analyte's properties is crucial for method development. The hydrochloride salt form renders the molecule a crystalline solid, soluble in polar solvents like water, methanol, and DMSO.

PropertyValueSource/Method
Chemical Structure Chemical structure of 3-Amino-N-propylpropanamide hydrochlorideN/A
Molecular Formula C₆H₁₅ClN₂OCalculated
Molecular Weight 166.65 g/mol Calculated
CAS Number (Free Base) 271591-60-7ChemScene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-N-propylpropanamide hydrochloride, both ¹H and ¹³C NMR are essential for complete characterization.

Expertise & Rationale: Experimental Design

The choice of a deuterated solvent is the most critical parameter. While D₂O is an excellent choice for solubilizing the salt, it will cause the exchangeable protons (NH ₃⁺ and NH ) to disappear from the spectrum. This can be a useful diagnostic tool.[1] To observe all protons, a polar aprotic solvent like DMSO-d₆ is preferred. The ammonium and amide protons will appear as broad signals, and their chemical shifts can be concentration-dependent.[1][2] A typical concentration for ¹H NMR is 5-25 mg/mL, while ¹³C NMR may require a more concentrated sample (50-100 mg/mL) to achieve a good signal-to-noise ratio in a reasonable time.[3][4]

Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 3-Amino-N-propylpropanamide hydrochloride into a clean, dry vial.[5][6]

    • Add approximately 0.6 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter.[4][6]

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The filling height should be approximately 4-5 cm.[4][6]

    • Cap the NMR tube and carefully wipe the exterior with a lint-free tissue to remove any dust or residues.[6]

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer's autosampler or magnet.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.[6][7]

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution.[6][7]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).[6]

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will require a longer acquisition time.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Justification
a~8.1broad triplet1HNH -C=O: The amide proton signal is typically broad and its coupling to adjacent CH₂ (b) may be resolved as a triplet.
b~3.1quartet2HNH-CH₂ -CH₂: Deshielded by the adjacent nitrogen of the amide. Coupled to both NH (a) and CH₂ (c).
c~1.4sextet2HCH₂-CH₂ -CH₃: Standard alkyl region. Coupled to adjacent CH₂ (b) and CH₃ (d).
d~0.85triplet3HCH₂-CH₃ : Standard terminal methyl group signal. Coupled to adjacent CH₂ (c).
e~2.5triplet2HCH₂ -C=O: Alpha to the carbonyl group, resulting in deshielding. Coupled to adjacent CH₂ (f).
f~3.0triplet2HNH₃⁺-CH₂ -CH₂: Alpha to the electron-withdrawing ammonium group, causing significant deshielding.[1] Coupled to CH₂ (e).
g~8.0very broad singlet3H-NH₃ ⁺: The ammonium protons are exchangeable and typically appear as a very broad signal.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment & Justification
~171C =O: Amide carbonyl carbons appear in this characteristic downfield region.[8][9]
~40NH-C H₂-CH₂: Carbon adjacent to the amide nitrogen.
~35NH₃⁺-C H₂-CH₂: Carbon adjacent to the electron-withdrawing ammonium group.[1]
~34C H₂-C=O: Carbon alpha to the carbonyl group.
~22CH₂-C H₂-CH₃: Standard alkyl region.
~11CH₂-C H₃: Standard terminal methyl carbon.
Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh 10-20 mg Sample dissolve 2. Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Magnet transfer->insert lock 5. Lock on Solvent insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Spectra (1H, 13C) shim->acquire process 8. Process FID (FT, Phasing) acquire->process analyze 9. Analyze & Assign Peaks process->analyze report 10. Final Structure Confirmation analyze->report

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For 3-Amino-N-propylpropanamide hydrochloride, we expect to see characteristic absorptions for the ammonium salt, the secondary amide, and the alkyl chains.

Expertise & Rationale: Experimental Design

As the sample is a solid, a method for solid-state analysis is required. The two most common methods are preparing a potassium bromide (KBr) pellet or using Attenuated Total Reflectance (ATR).[10][11] ATR has become the preferred method due to its simplicity, speed, and the minimal sample preparation required.[11][12][13] It involves simply pressing the solid sample against a high-refractive-index crystal (often diamond) and collecting the spectrum. This avoids the laborious grinding and pressing required for KBr pellets and potential issues with moisture absorption by the KBr.[12]

Protocol: ATR-FTIR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 3-Amino-N-propylpropanamide hydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is essential for a high-quality spectrum.[10]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3350 - 3310Secondary Amide (N-H)StretchStrong, single sharp peak.[2][14]
~3000 (broad)Ammonium (N-H)StretchVery broad, strong absorption underlying the C-H stretches.
2960 - 2850Alkyl (C-H)StretchMedium to strong, sharp peaks.
~1650Amide I (C=O)StretchVery strong and sharp.[15]
~1550Amide II (N-H)BendStrong, sharp.[1]
1250 - 1020Aliphatic Amine (C-N)StretchMedium intensity.[2][14]
Workflow Visualization

IR_Workflow cluster_prep ATR Setup cluster_acq Sample Analysis cluster_analysis Data Processing clean 1. Clean ATR Crystal background 2. Collect Background Spectrum clean->background place 3. Place Sample on Crystal background->place pressure 4. Apply Pressure place->pressure acquire 5. Collect Sample Spectrum pressure->acquire process 6. Background Subtraction acquire->process analyze 7. Identify Characteristic Peaks process->analyze report 8. Correlate to Functional Groups analyze->report

Caption: Workflow for solid-state analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecule's structure.

Expertise & Rationale: Experimental Design

Given that 3-Amino-N-propylpropanamide hydrochloride is a polar, non-volatile salt, Electrospray Ionization (ESI) is the ideal ionization technique.[16][17] ESI is a "soft" ionization method that gently transfers ions from solution into the gas phase, typically without causing fragmentation.[18] This allows for the clear observation of the molecular ion. Analysis is performed on the free base form of the molecule in solution. We would expect to see the protonated molecule, [M+H]⁺, in positive ion mode.[16] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation in a controlled manner to gain further structural information.

Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile.

    • A small amount of formic acid (0.1%) is often added to the solution to aid in protonation and improve signal intensity in positive ion mode.[16]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's capillary.

  • Instrument Setup & Acquisition:

    • Set up the ESI-MS instrument to operate in positive ion mode.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[18][19]

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

    • Acquire a full scan mass spectrum to identify the protonated molecular ion.

    • (Optional) Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion to observe fragmentation patterns.

Predicted Mass Spectrum Data

The free base (3-Amino-N-propylpropanamide) has a molecular weight of 130.19 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule.

  • Parent Ion: [M+H]⁺ = m/z 131.12

  • Predicted Major Fragment Ions (from MS/MS): Fragmentation in amides often occurs at the amide bond. Alpha-cleavage adjacent to the amine is also a common pathway.[20][21]

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
87.08[CH₂(NH₂)CH₂C=O]⁺Cleavage of the N-CO bond with loss of propylamine.[22]
74.06[CH₃CH₂CH₂NH₃]⁺Cleavage of the N-CO bond with charge retention on the amine fragment.
44.05[CH₂(NH₂)]⁺Alpha-cleavage adjacent to the terminal amine.
Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_analysis Data Analysis dissolve 1. Dissolve in H2O/ACN + 0.1% FA filter_node 2. Syringe Filter (0.22 µm) dissolve->filter_node infuse 3. Infuse into ESI Source filter_node->infuse optimize 4. Optimize Source Parameters infuse->optimize acquire_ms1 5. Acquire Full Scan (MS1) optimize->acquire_ms1 acquire_ms2 6. Acquire Product Ion Scan (MS/MS) acquire_ms1->acquire_ms2 find_mh 7. Identify [M+H]+ Ion acquire_ms2->find_mh analyze_frags 8. Analyze Fragment Ions find_mh->analyze_frags confirm 9. Confirm MW & Structure analyze_frags->confirm

Sources

Functionalized Aminopropanamide Architectures: A Technical Guide to Bioactivity and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopropanamide scaffold—specifically the 2-amino-3-hydroxypropanamide and 3-aminopropanamide cores—represents a privileged structure in medicinal chemistry. Unlike generic peptide mimics, these derivatives exhibit high metabolic stability and specific affinity for voltage-gated ion channels and oncogenic transcription factors.

This guide focuses on the most pharmacologically validated subclass: Functionalized Amino Acids (FAAs) , exemplified by Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropanamide). It details their mechanism in modulating Voltage-Gated Sodium Channels (VGSCs), explores emerging anticancer applications (SALL4 inhibition), and provides validated protocols for synthesis and electrophysiological characterization.

Part 1: Structural Basis & Medicinal Chemistry

The Pharmacophore

The aminopropanamide core functions as a "bio-isostere" of amino acids but with modified physicochemical properties that enhance Blood-Brain Barrier (BBB) permeability.

  • Chirality: Activity is highly stereospecific. In the Lacosamide series, the (R)-enantiomer (derived from D-Serine) is the active anticonvulsant, while the (S)-enantiomer often lacks potency or exhibits different channel kinetics.

  • The 3-Oxy Site: The ether linkage at the C3 position (e.g., methoxy) is critical. It functions as a hydrogen bond acceptor but must remain small and non-bulky to fit the hydrophobic pocket of the VGSC.

  • The N-Benzyl Moiety: The aromatic ring provides essential

    
     stacking interactions within the receptor site. Substitutions here (e.g., 4'-fluoro) can enhance potency but often at the cost of solubility.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram maps the critical "tolerance zones" for the aminopropanamide scaffold based on extensive FAA research.

SAR_Map Core Aminopropanamide Scaffold (R-Config) C2_Amide C2-Acetamido Group (H-Bond Donor/Acceptor) Essential for Orientation Core->C2_Amide Stabilizes conformation C3_Oxy C3-Methoxy/Oxy Site (Hydrophobic Pocket) Constraint: Small alkyls only Core->C3_Oxy Critical for VGSC affinity N_Benzyl N-Benzyl Moiety (Pi-Stacking Region) Constraint: 4'-substitutions modulate potency Core->N_Benzyl Lipophilicity & Potency Activity Outcome: Slow Inactivation of VGSC C2_Amide->Activity C3_Oxy->Activity N_Benzyl->Activity

Caption: SAR map of the Lacosamide-type aminopropanamide scaffold. The C3-oxy and N-benzyl sites are the primary vectors for optimization.

Part 2: Therapeutic Applications[1][2][3][4]

Neurology: Selective Sodium Channel Modulation

The primary utility of aminopropanamide derivatives is in the treatment of epilepsy and neuropathic pain. Unlike traditional sodium channel blockers (e.g., Carbamazepine) that block the fast inactivation state, aminopropanamides selectively enhance Slow Inactivation .

  • Mechanism: They bind to the channel pore in the slow-inactivated conformation, stabilizing this state.

  • Physiological Benefit: This allows the drug to selectively dampen hyper-excitable neurons (which spend more time in inactivated states) while sparing normal physiological action potentials. This results in a superior side-effect profile (less cardiac toxicity).

Oncology: SALL4 and HDAC Inhibition

Emerging research identifies aminopropanamide derivatives (and their unsaturated prop-2-enamide cousins) as inhibitors of SALL4 (Spalt-like transcription factor 4).

  • Target: SALL4 is an embryonic stem cell factor aberrantly re-expressed in hepatocellular carcinoma and leukemias.

  • Action: Derivatives interfere with the recruitment of the Nucleosome Remodeling and Deacetylase (NuRD) complex, inducing apoptosis in SALL4-high tumor cells.

Part 3: Experimental Protocols

Synthesis: The "D-Serine Route"

This protocol yields (R)-N-benzyl-2-acetamido-3-methoxypropanamide with high enantiomeric excess (>98% ee).

Reagents:

  • N-Boc-D-Serine

  • Methyl iodide (MeI), Silver oxide (Ag2O)

  • Benzylamine[1][2][3]

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • TFA (Trifluoroacetic acid)

  • Acetic Anhydride

Step-by-Step Workflow:

  • O-Methylation:

    • Dissolve N-Boc-D-Serine (1.0 eq) in DMF. Add Ag2O (2.0 eq) and MeI (5.0 eq).

    • Stir at room temperature for 16h. Filter through Celite and concentrate.

    • Checkpoint: Verify O-methylation via NMR (singlet at ~3.3 ppm).

  • Amide Coupling:

    • Dissolve the methylated intermediate in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir for 30 min at 0°C. Add Benzylamine (1.1 eq) and DIPEA (2.0 eq).

    • Stir overnight at RT. Wash with 1N HCl and sat. NaHCO3.

  • Deprotection & Acetylation:

    • Treat the coupled product with TFA/DCM (1:1) for 2h to remove Boc. Evaporate TFA.

    • Redissolve in DCM/Pyridine (4:1). Add Acetic Anhydride (1.5 eq).

    • Stir 2h. Quench with water. Purify via silica gel chromatography (Hexane/EtOAc).

Biological Assay: Whole-Cell Patch Clamp (VGSC Slow Inactivation)

Objective: Quantify the shift in the voltage-dependence of slow inactivation (


).

System: CAD cells (Catecholamine A-differentiated) or N1E-115 neuroblastoma cells expressing NaV1.7/1.8.

Protocol:

  • Setup: Use borosilicate glass pipettes (resistance 2–4 M

    
    ).
    
    • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 11 mM EGTA, 10 mM HEPES (pH 7.3).

    • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

  • Voltage Protocol:

    • Hold membrane at -80 mV.

    • Apply a conditioning prepulse ranging from -120 mV to +10 mV for 10 seconds (critical duration to induce slow inactivation).

    • Apply a hyperpolarizing gap (-120 mV, 20 ms) to recover fast-inactivated channels.

    • Apply a test pulse (0 mV, 10 ms) to measure available current.

  • Analysis:

    • Plot normalized current (

      
      ) vs. prepulse voltage.
      
    • Fit to a Boltzmann equation. A leftward shift (negative hyperpolarization) in

      
       indicates enhancement of slow inactivation.
      

Part 4: Data & Visualization

Comparative Potency Data

The following table summarizes the anticonvulsant activity of key aminopropanamide derivatives in the Maximal Electroshock (MES) seizure model (Mice, i.p.).

Compound IDR-Group (C3)R'-Group (N-Benzyl)ED50 (MES) [mg/kg]Toxicity (TD50)Mechanism
Lacosamide -OCH3-H4.5 >300Slow Inactivation
Derivative A -OCH2CH3-H12.8>100Mixed
Derivative B -OCH34'-Fluoro3.2 250Slow Inactivation
Derivative C -Benzyl-H>30 (Inactive)N/ASteric Clash
Safinamide *(Alpha-amino)3'-Fluoro8.0>400Na+ / MAO-B

*Safinamide is included as a reference alpha-aminoamide.[4]

Mechanism of Action Diagram

The diagram below illustrates the kinetic transition modulated by aminopropanamide derivatives.

MOA_VGSC Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization FastInact Fast Inactivated (Milliseconds) Open->FastInact Fast Gate SlowInact Slow Inactivated (Seconds) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization SlowInact->Resting Very Slow Recovery Drug Aminopropanamide Derivative Drug->SlowInact Stabilizes (High Affinity)

Caption: Kinetic state diagram of VGSCs. Aminopropanamides selectively stabilize the "Slow Inactivated" state.

Part 5: Future Outlook

The aminopropanamide scaffold is evolving beyond epilepsy.

  • Multimodal Agents: "Chimeric" molecules combining the aminopropanamide headgroup with MAO-B inhibitory tails (like Safinamide) are showing promise for Parkinson's disease.

  • Pain Management: Specific targeting of NaV1.7 using 4'-aryl substituted derivatives offers a non-opioid route for chronic pain.

  • Personalized Oncology: SALL4-targeting derivatives may become companion diagnostics/therapeutics for patients with aggressive hepatocellular carcinoma.

References

  • The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry. [Link]

  • Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience. [Link]

  • Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation. Journal of the Serbian Chemical Society. [Link]

Sources

Methodological & Application

Application Note: 3-Amino-N-propylpropanamide Hydrochloride in Peptide & Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 3-Amino-N-propylpropanamide hydrochloride in solid-phase peptide synthesis (SPPS) and downstream modifications. This compound serves as a specialized C-terminal modifier and linker motif , particularly valuable in the synthesis of DNA-binding polyamides (Dervan polyamides) and peptide derivatives requiring extended hydrophobic spacing.


Molecular Weight:  130.19 (Free base) + 36.46 (HCl)

Introduction & Mechanism of Action

3-Amino-N-propylpropanamide hydrochloride is a bifunctional building block consisting of a


-alanine core amidated with a propyl group. In the context of peptide and polyamide chemistry, it functions primarily as a C-terminal capping reagent  or a spacer unit .
Core Applications
  • DNA-Binding Polyamides: In pyrrole-imidazole polyamides, the C-terminal "tail" is critical for DNA minor groove affinity. The

    
    -alanine moiety (
    
    
    
    ) provides the necessary curvature and flexibility to match the DNA helix, while the propyl amide end modulates solubility and hydrophobic interaction with the groove floor.
  • Peptide C-Terminal Modification: Used to convert C-terminal carboxylic acids into extended alkyl amides (

    
    ). This modification enhances proteolytic stability (capping) and alters the pharmacokinetic profile by increasing lipophilicity.
    
  • Linker Chemistry: Acts as a spacer in bioconjugation, separating the active peptide sequence from potential steric interference.

Chemical Properties & Handling

PropertySpecification
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMF, DMSO, Methanol
pKa (Amine) ~10.2 (Primary amine)
Hygroscopicity Moderate; store in desiccator
Handling Irritant.[1] Use standard PPE (gloves, goggles, lab coat).

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is stable, but the free base is prone to oxidation or carbonate formation upon air exposure.

Experimental Protocols

Protocol A: Post-Synthetic C-Terminal Modification (Solution Phase)

This protocol describes the attachment of 3-Amino-N-propylpropanamide to a cleaved, protected, or unprotected peptide fragment containing a free C-terminal carboxyl group.

Reagents:

  • Peptide (Free -COOH)

  • 3-Amino-N-propylpropanamide

    
     HCl (1.5 – 2.0 eq)
    
  • Coupling Agent: HATU or PyBOP (1.1 eq)

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add the coupling agent (HATU/PyBOP, 1.1 eq) and DIEA (1.5 eq) to the peptide solution. Stir for 2–5 minutes to activate the carboxyl group.

    • Note: Pre-activation minimizes racemization of the C-terminal residue (especially Cys or His).

  • Neutralization of Reagent: In a separate vial, dissolve 3-Amino-N-propylpropanamide

    
     HCl (1.5 eq) in minimal DMF containing DIEA (1.5 eq). Ensure the salt is fully neutralized to release the nucleophilic free amine.
    
  • Coupling: Add the amine solution to the activated peptide mixture.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor reaction progress via LC-MS (Target Mass = Peptide Mass + 129.1 Da).

  • Work-up:

    • Dilute with EtOAc (if peptide is protected/hydrophobic) and wash with 5%

      
      , 5% 
      
      
      
      , and Brine.
    • For unprotected peptides, purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Nucleophilic Cleavage from Resin (Aminolysis)

This method installs the 3-Amino-N-propylpropanamide moiety simultaneously with cleavage from the resin. This is effective for peptides synthesized on Oxime resins , Thioester resins , or Safety-Catch linkers .

Prerequisites:

  • Peptide assembled on Oxime Resin or similar "active ester" equivalent.

  • Side-chain protecting groups must be stable to amines (e.g., Boc/Bzl strategy is preferred, or specialized Fmoc strategy).

Step-by-Step Procedure:

  • Resin Preparation: Wash the resin (100 mg) with DCM (

    
    ) and DMF (
    
    
    
    ).
  • Cleavage Cocktail: Prepare a solution of 3-Amino-N-propylpropanamide

    
     HCl (5.0 eq) and DIEA (5.0 eq) in DMF (or DMF/DCM 1:1).
    
    • Critical: The amine must be in excess to drive the equilibrium toward cleavage.

    • Optional: Add 1.0 eq of HOAt to catalyze the aminolysis.

  • Incubation: Add the cocktail to the resin. Shake or rotate at room temperature for 12–24 hours.

    • Tip: Mild heating (40°C) can accelerate cleavage for sterically hindered C-termini.

  • Filtration: Filter the resin and collect the filtrate. Wash resin with DMF and combine washes.

  • Isolation: Evaporate solvent. The residue contains the side-chain protected peptide-amide.

  • Global Deprotection: Treat the residue with the appropriate acid cocktail (e.g., TFA/Scavengers) to remove side-chain protecting groups if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for choosing the correct modification pathway based on the resin and peptide status.

G Start Start: Target Peptide Resin_Check Is Peptide on Resin? Start->Resin_Check Linker_Check Linker Type? Resin_Check->Linker_Check Yes Solution_Coupling Protocol A: Solution Coupling (Activate -COOH + Amine) Resin_Check->Solution_Coupling No (Free Peptide) Acid_Labile Acid Labile (Wang, CTC) Cleave to -COOH Linker_Check->Acid_Labile Wang / CTC Active_Ester Active Ester (Oxime, Thioester) Direct Aminolysis Linker_Check->Active_Ester Oxime / Safety-Catch Acid_Labile->Solution_Coupling 1. TFA Cleavage 2. Purify Resin_Cleavage Protocol B: Resin Aminolysis (Direct Cleavage with Amine) Active_Ester->Resin_Cleavage Final_Product Final Product: Peptide-NH-(CH2)2-CO-NH-Pr Solution_Coupling->Final_Product Resin_Cleavage->Final_Product

Caption: Decision tree for integrating 3-Amino-N-propylpropanamide into peptide synthesis workflows.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of HCl salt.Ensure DIEA is added in 1:1 molar ratio to the amine salt before addition to the reaction. Verify pH > 8.
Racemization Over-activation of C-terminal residue.Use HATU/HOAt or DIC/Oxyma. Avoid high base concentrations during activation step. Pre-activate acid for only 2 mins.
Precipitation Poor solubility of the amide product.Add DMSO or TFE (Trifluoroethanol) to the solvent mixture.
Incomplete Cleavage (Protocol B) Steric hindrance at C-terminus.Increase temperature to 45°C. Use a stronger catalyst (e.g., 0.1 eq NaCN or HOAt).

References

  • Dervan, P. B., et al. (1996).[2] Optimization of the Hairpin Polyamide Design for Recognition of the Minor Groove of DNA. Journal of the American Chemical Society.[2][3]

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides.

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • ChemScene. (2024). Product Data: 3-Amino-N-propylpropanamide.[4]

Sources

Protocol for amide bond formation with 3-Amino-N-propylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation with 3-Amino-N-propylpropanamide Hydrochloride

Introduction: Navigating Amide Synthesis with Amine Hydrochloride Salts

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2][3] This guide focuses on a specific, practical challenge: the use of 3-Amino-N-propylpropanamide hydrochloride (C₆H₁₅ClN₂O) as the amine component.

While its structure offers a valuable building block for introducing a hydrophilic propionamide side chain, its formulation as a hydrochloride salt presents a critical hurdle. The protonated amino group is non-nucleophilic, rendering it unreactive for direct amide coupling. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate this challenge. We will delve into the mechanistic underpinnings of modern coupling strategies and provide detailed, field-proven protocols for achieving high-yield amide bond formation.

The Fundamental Chemistry of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, conditions that are incompatible with most complex pharmaceutical intermediates. Therefore, modern amide synthesis relies on a two-step process that occurs in a single pot:

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a good leaving group. This is achieved by reacting the acid with a "coupling reagent."[3][4]

  • Nucleophilic Acyl Substitution: The free, unprotonated amine attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[5]

The success of the entire process hinges on the efficiency of the activation step and the availability of a nucleophilic amine.

The Critical Role of the Base: Liberating the Nucleophile

When using an amine hydrochloride salt like 3-Amino-N-propylpropanamide hydrochloride, the primary amino group exists in its protonated ammonium form (R-NH₃⁺). This positive charge sequesters the nitrogen's lone pair of electrons, which are essential for its role as a nucleophile.

To initiate the coupling reaction, this proton must be removed to generate the free amine (R-NH₂). This is accomplished by adding a non-nucleophilic organic base.[6][7] Typically, at least two equivalents of base are required:

  • 1 Equivalent: To neutralize the hydrochloride salt and liberate the free amine.

  • 1+ Equivalents: To facilitate the deprotonation of the carboxylic acid, forming the carboxylate anion needed to react with the coupling reagent.[8][9]

Commonly used bases are sterically hindered tertiary amines such as N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA). Their bulk prevents them from competing with the primary amine as nucleophiles.[7]

A Comparative Guide to Modern Coupling Reagents

The choice of coupling reagent is a critical determinant of yield, reaction time, and the suppression of side reactions, particularly racemization in chiral substrates.[8] Below, we explore two of the most reliable classes of coupling reagents suitable for use with 3-Amino-N-propylpropanamide hydrochloride.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are cost-effective and widely used coupling agents.[10] EDC is particularly favored for its water-solubility, which allows for a simple aqueous workup to remove the urea byproduct.[11]

Mechanism of Action: The carboxylic acid adds across the C=N double bond of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.[10][12] However, this intermediate is unstable and can rearrange or react with another carboxylic acid molecule.[11] To improve efficiency and suppress side reactions, an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is almost always included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[2][11][13]

Uronium/Aminium Salts: The High-Performance Catalysts

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency, rapid reaction kinetics, and ability to couple even hindered substrates.[8][14]

Mechanism of Action: Despite historical classification as uronium salts, reagents like HBTU and HATU exist and react as aminium salts.[8] In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic center of the coupling reagent to form a highly reactive HOBt or HOAt active ester, respectively.[15][16][17] This active ester is then rapidly consumed by the amine to yield the final amide product with high fidelity.[18]

Visualizing the Process: Workflows and Mechanisms

To clarify these complex interactions, the following diagrams illustrate the overall experimental workflow and the specific chemical mechanisms involved.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_acid Dissolve Carboxylic Acid (1.0 eq) in aprotic solvent (e.g., DMF, DCM) add_coupling Add Coupling Reagent (e.g., HBTU, EDC/NHS) (1.0-1.2 eq) to acid solution prep_acid->add_coupling prep_amine Dissolve 3-Amino-N-propylpropanamide HCl (1.0-1.2 eq) in solvent add_base Add Base (e.g., DIPEA) (2.0-3.0 eq) to amine solution prep_amine->add_base combine Combine Amine & Activated Acid add_base->combine activation Stir for Activation (5-30 min at RT) add_coupling->activation activation->combine react Stir reaction at RT (1-16 hours) combine->react monitor Monitor progress (TLC, LC-MS) react->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) & Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify analysis Characterize Final Product (NMR, MS) purify->analysis

Caption: General workflow for amide coupling reactions.

G RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea Urea Urea Byproduct NHS_Ester NHS Active Ester (More Stable) O_Acylisourea->NHS_Ester Trapping Amide Amide Product O_Acylisourea->Amide Direct (less efficient) O_Acylisourea->Urea + Urea Byproduct NHS NHS NHS->NHS_Ester NHS_Ester->Amide NHS_Ester->Amide + NHS AmineHCl H₂N-R'·HCl FreeAmine H₂N-R' (Free Amine) AmineHCl->FreeAmine Base Base (DIPEA) Base->FreeAmine Neutralization FreeAmine->Amide Nucleophilic Attack FreeAmine->Amide

Caption: EDC/NHS mediated amide coupling mechanism.

G RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate Deprotonation FreeAmine H₂N-R' (Free Amine) Base->FreeAmine Neutralization ActiveEster HOBt Active Ester (Highly Reactive) Carboxylate->ActiveEster HBTU HBTU HBTU->ActiveEster Byproduct Tetramethylurea Amide Amide Product ActiveEster->Amide ActiveEster->Amide + HOBt AmineHCl H₂N-R'·HCl AmineHCl->FreeAmine FreeAmine->Amide Nucleophilic Attack

Caption: HBTU mediated amide coupling mechanism.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling a generic carboxylic acid with 3-Amino-N-propylpropanamide hydrochloride.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants.[17]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates.

1. Reagent Preparation:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution.

  • In a separate flask, dissolve 3-Amino-N-propylpropanamide hydrochloride (1.1 eq) in a minimal amount of the same solvent.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the amine solution and stir for 5-10 minutes.

2. Reaction Execution:

  • Cool the carboxylic acid/NHS solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the cooled solution in one portion.

  • Allow the mixture to stir at 0 °C for 15 minutes, then add the pre-mixed amine/DIPEA solution dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

3. Work-up and Purification:

  • Dilute the reaction mixture with the organic solvent used (e.g., DCM or EtOAc).

  • Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Protocol 2: HBTU-Mediated Amide Coupling

This protocol is ideal for rapid, high-efficiency couplings, especially for more challenging or sterically hindered substrates.

1. Reagent Preparation:

  • In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, approx. 0.1-0.5 M).

  • In a separate flask, dissolve 3-Amino-N-propylpropanamide hydrochloride (1.1 eq) in a minimal amount of the same solvent.

2. Reaction Execution:

  • To the carboxylic acid/HBTU solution, add DIPEA (3.0 eq). Stir at room temperature for 10-20 minutes to allow for pre-activation (formation of the active ester).[8]

  • Add the amine solution to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within this timeframe.

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water (2-3 times to remove DMF), 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The table below provides a quick reference for the stoichiometry used in the described protocols.

ReagentRoleEquivalents (EDC/NHS)Equivalents (HBTU)
Carboxylic AcidSubstrate1.01.0
3-Amino-N-propylpropanamide HClSubstrate1.11.1
EDC·HClCoupling Reagent1.2N/A
NHSAdditive1.2N/A
HBTUCoupling ReagentN/A1.1
DIPEABase2.53.0
Solvent (e.g., DMF, DCM)MediumTo 0.1-0.5 MTo 0.1-0.5 M
TemperatureCondition0 °C to RTRT
Typical TimeCondition12-18 h1-4 h

Conclusion

Successfully employing 3-Amino-N-propylpropanamide hydrochloride in amide synthesis is a straightforward process when the fundamental chemistry is respected. The critical step is the liberation of the free, nucleophilic amine from its hydrochloride salt using a suitable non-nucleophilic base. By combining this essential neutralization step with a robust coupling reagent system—be it the economical EDC/NHS combination or the highly efficient HBTU—researchers can reliably and efficiently synthesize a diverse range of amide-containing molecules. These detailed protocols provide a validated starting point for laboratory execution, enabling the seamless integration of this valuable building block into drug discovery and development programs.

References

  • How can I neutralize aminehydrochlorides? ResearchGate. (2023). Available at: [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. Available at: [Link]

  • Subramani, V. G., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • McCallum, J. (2013). mechanism of amide formation with DCC . YouTube. Available at: [Link]

  • Proposed mechanism for amidation using HBTU (9) . ResearchGate. Available at: [Link]

  • HBTU - Wikipedia . Wikipedia. Available at: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies . ACS Publications. Available at: [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. (2014). Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism . The Organic Chemistry Tutor. (2021). YouTube. Available at: [Link]

  • EDC Coupling Mechanism . The Organic Chemistry Tutor. (2021). YouTube. Available at: [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS . G-Biosciences. (2017). Available at: [Link]

  • Coupling Protocol for Primary Amine of a Ligand . Cytiva. Available at: [Link]

  • 3-Aminopropanamide hydrochloride . PubChem. Available at: [Link]

  • Wang, L., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts . Molecules. Available at: [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective . ResearchGate. (2025). Available at: [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines . The Journal of Organic Chemistry. Available at: [Link]

  • Do I need to neutralize EDC-HCl for amide coupling? ResearchGate. (2015). Available at: [Link]

  • Neutralizing amines with low salt precipitation potential. Google Patents.
  • Hydrochloride salt of amine . Reddit. (2023). Available at: [Link]

  • 3-Aminopropanamide hydrochloride | CAS#:64017-81-8 . Chemsrc. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available at: [Link]

  • Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. Google Patents.

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Application Note: Strategic Application of 3-Amino-N-propylpropanamide Hydrochloride in the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of novel Active Pharmaceutical Ingredients (APIs) hinges on the availability of versatile chemical building blocks that allow for the systematic exploration of chemical space. 3-Amino-N-propylpropanamide hydrochloride is a potent synthon, offering two distinct points for chemical modification: a highly reactive primary amine and a stable secondary amide. This application note provides an in-depth guide for medicinal chemists and drug development professionals on leveraging this building block's unique properties. We present detailed, validated protocols for cornerstone synthetic transformations, including amide bond formation and reductive amination, supported by mechanistic insights and expert commentary to ensure reproducibility and success in the synthesis of diverse molecular scaffolds.

Introduction: The Strategic Value of a Bifunctional Building Block

3-Amino-N-propylpropanamide hydrochloride is a stable, easy-to-handle salt whose synthetic utility is rooted in the differential reactivity of its terminal primary amine and internal secondary amide. The primary amine serves as a potent nucleophile, ideal for forming key linkages such as amides, sulfonamides, and secondary or tertiary amines. The secondary amide, conversely, is significantly less reactive, providing a stable linker that can participate in crucial hydrogen bonding interactions within a biological target, or it can be chemically modified under more forcing conditions if desired. This dichotomy allows for selective, sequential functionalization, a highly desirable feature in multi-step API synthesis.

Table 1: Physicochemical Properties of 3-Amino-N-propylpropanamide

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O (Free Base)[1]
Molecular Weight130.19 g/mol (Free Base)[1]
Molecular FormulaC₆H₁₅ClN₂O (Hydrochloride Salt)[2]
Molecular Weight166.65 g/mol (Hydrochloride Salt)[2]
Topological Polar Surface Area55.1 Ų[1][2]
Hydrogen Bond Donors2 (Free Base)[1]
Hydrogen Bond Acceptors2 (Free Base)[1]

Foundational Protocol: In Situ Liberation of the Active Amine

Core Directive: The hydrochloride salt is the commercially available and stable form of the reagent. However, for the primary amine to function as a nucleophile, it must be in its free base form. This is typically accomplished in situ just before or during the coupling reaction.

Protocol 1: General In Situ Free-Basing

Rationale: This protocol uses a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt. These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, preventing them from competing with the primary amine in the subsequent reaction. An excess of the base is often used to also neutralize any acidic byproducts formed during the main reaction (e.g., HCl from an acid chloride or the proton from a carboxylic acid).

Materials:

  • 3-Amino-N-propylpropanamide hydrochloride (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • N,N-Diisopropylethylamine (DIPEA) (1.1 - 2.5 eq, depending on the subsequent reaction)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Charge a dry reaction vessel with 3-Amino-N-propylpropanamide hydrochloride (1.0 eq).

  • Add the selected anhydrous solvent under an inert atmosphere.

  • Stir the suspension at room temperature.

  • Add DIPEA (1.1 - 2.5 eq) dropwise.

  • Stir the mixture for 15-30 minutes at room temperature. A transition from a slurry to a clear solution typically indicates the complete formation of the free amine.

  • The resulting solution is now ready for the addition of the electrophile.

Trustworthiness: The success of this step is critical. Ensure the use of an anhydrous solvent to prevent unwanted side reactions. The amount of base required is stoichiometric to the hydrochloride salt plus any acid generated in the coupling step. For example, in an amide coupling with a carboxylic acid using HATU, at least 2.0 equivalents of base are required.[3]

Application in API Synthesis: Amide Bond Formation

Amide bonds are a ubiquitous feature in pharmaceuticals, forming the backbone of peptides and acting as stable linkers in a vast array of small molecule drugs.[4] The primary amine of our building block is an excellent nucleophile for this transformation.

Diagram 1: General Workflow for Amide Coupling

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 3-Amino-N-propylpropanamide Hydrochloride (1.0 eq) E Combine Reactants in DMF Activate at 0 °C A->E B Carboxylic Acid (1.05 eq) B->E C HATU (1.1 eq) C->E D DIPEA (2.5 eq) D->E F Warm to RT Stir 2-16 h E->F Activation & Coupling G Aqueous Workup (EtOAc / aq. NaHCO3) F->G Reaction Complete H Purification (Silica Gel Chromatography) G->H I Final Product H->I G A 3-Amino-N-propylpropanamide (Free Base) C Imine / Iminium Ion Intermediate A->C + B Aldehyde or Ketone (R1-CO-R2) B->C - H2O E Product: Secondary Amine C->E Hydride Addition D Reducing Agent [NaBH(OAc)3] D->C

Sources

Introduction: The Strategic Importance of Aza-Michael Additions in Medicinal Chemistry

Sources

Application Note: HPLC Purification Strategies for 3-Amino-N-propylpropanamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed protocols and scientific rationale for the High-Performance Liquid Chromatography (HPLC) purification of 3-Amino-N-propylpropanamide hydrochloride and its derivatives. These small, polar, and ionic molecules present significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and inadequate separation. To address this, we present two robust and validated methodologies: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . This document explains the fundamental principles of each technique, offers step-by-step purification protocols, and provides expert guidance on method selection and optimization. The information is tailored for researchers, scientists, and drug development professionals seeking to achieve high-purity isolation of these challenging compounds.

Introduction: The Chromatographic Challenge

3-Amino-N-propylpropanamide hydrochloride and its analogues are important building blocks in pharmaceutical and chemical synthesis.[1] Structurally, they are characterized by high polarity due to the presence of primary or secondary amine and amide functional groups, and they exist as hydrochloride salts, rendering them highly water-soluble and ionic.[1][2][3]

These physicochemical properties make purification by standard reversed-phase HPLC exceptionally difficult. When introduced to a non-polar stationary phase like C18, such highly polar molecules have a strong affinity for the polar mobile phase and exhibit minimal interaction with the stationary phase. This typically leads to elution at or near the solvent front (void volume), precluding any effective separation from other polar impurities.[4][5] Therefore, specialized chromatographic strategies are required to induce sufficient retention and achieve resolution.

This application note details two powerful approaches to overcome these challenges:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique modifies the analyte by introducing an ion-pairing reagent to the mobile phase, forming a neutral, more hydrophobic complex that can be retained and separated on a standard reversed-phase column.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method utilizes a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7][8]

Foundational Principles: Choosing Your Purification Strategy

The selection between IP-RP-HPLC and HILIC depends on several factors, including available instrumentation, downstream application requirements (e.g., compatibility with mass spectrometry), and the specific nature of the impurities.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Mechanism: In this mode, an ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. For the positively charged amine hydrochloride, an anionic reagent (e.g., an alkyl sulfonate or trifluoroacetic acid) is used.[9][10] This reagent forms a charge-neutralized ion pair with the analyte. This new complex is significantly less polar than the original analyte, allowing it to interact with and be retained by the non-polar C18 or C8 stationary phase.[6] Separation is then achieved via a standard reversed-phase gradient.

Causality: The driving force for retention is the hydrophobic interaction of the ion pair's non-polar components (the reagent's alkyl chain and the analyte's own carbon structure) with the stationary phase.[11][12]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC can be considered a variant of normal-phase chromatography that uses mobile phases similar to reversed-phase (e.g., acetonitrile and water).[13] The process begins with a polar stationary phase (e.g., amide, amino, or bare silica) equilibrated with a mobile phase high in organic solvent.[8] This creates a semi-immobilized, water-rich layer on the surface of the stationary phase particles. When the sample is injected, the polar analyte partitions from the organic-rich mobile phase into this aqueous layer, leading to retention. Elution is achieved by increasing the concentration of water in the mobile phase, which increases its polarity and displaces the analyte from the stationary phase.[8]

Causality: Retention in HILIC is a complex mixed-mode mechanism involving partitioning, hydrogen bonding, and dipole-dipole interactions between the analyte and the polar stationary phase.[8]

Protocol 1: Purification via Ion-Pair Reversed-Phase HPLC

This method is excellent for achieving high-resolution separations on widely available C18 columns. However, it requires careful system maintenance to avoid reagent precipitation and column contamination.

Materials and Equipment
ComponentSpecificationRationale
HPLC System Preparative or Semi-Preparative HPLC with Gradient CapabilityRequired for purifying milligram to gram quantities.
Detector UV/Vis DetectorThe amide bond allows for detection at low wavelengths (~200-220 nm).
Column C18 or C8, 5-10 µm particle size (e.g., 10 x 250 mm)Standard non-polar phases for retaining the formed ion-pair. C8 is slightly less retentive than C18.[14]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade WaterTFA is a common, volatile ion-pairing reagent suitable for LC-MS if needed.[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade AcetonitrileThe organic modifier used to elute the ion-pair from the column.
Alternative Reagent 5 mM Sodium Heptanesulfonate in Water (pH adjusted to 3.0 with Phosphoric Acid)A non-volatile, stronger ion-pairing reagent for enhanced retention. Not MS-compatible.[9]
Sample Solvent Mobile Phase A or Water/Methanol mixtureEnsures compatibility with the initial mobile phase conditions.
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the 3-Amino-N-propylpropanamide hydrochloride derivative in Mobile Phase A to a concentration of 10-50 mg/mL.

    • If solubility is an issue, a small amount of methanol or acetonitrile can be added.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[15]

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.

    • For Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.

  • Chromatographic Method:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes. A stable baseline is critical.

    • Injection: Inject the prepared sample. The injection volume will depend on the column size and sample concentration.

    • Run Method: Execute the purification using the gradient profile below.

Data Presentation: Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.09555.0Initial
2.09555.0Hold
20.050505.0Linear
22.05955.0Linear
25.05955.0Hold
26.09555.0Linear
30.09555.0Hold

Note: This is a starting gradient. For more or less retained derivatives, the gradient slope and duration should be optimized.

  • Fraction Collection & Post-Run Care:

    • Collect fractions corresponding to the target peak.

    • CRITICAL: After completing all runs, flush the entire HPLC system and column extensively with a mobile phase without the ion-pairing reagent (e.g., 60:40 Water:Acetonitrile) for at least 60 minutes.[16] This prevents salt precipitation and system corrosion.[17]

    • Store the column in a high-organic solvent like 100% acetonitrile or methanol. It is best practice to dedicate a column exclusively for ion-pairing applications.

Protocol 2: Purification via HILIC

This method is ideal for highly polar compounds and avoids the use of harsh ion-pairing reagents, making it more compatible with sensitive downstream applications and simplifying sample workup.

Materials and Equipment
ComponentSpecificationRationale
HPLC System Preparative or Semi-Preparative HPLC with Gradient CapabilityAs above.
Detector UV/Vis Detector, ELSD, or CADELSD/CAD are universal detectors beneficial if the compound has a poor chromophore.[18]
Column Amide or Amino bonded phase, 5 µm particle size (e.g., 10 x 250 mm)Amide phases are often a good starting point for HILIC, offering good retention for polar, neutral, and charged compounds.[13][19]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (with Formic Acid)High organic content is the weak solvent in HILIC. The buffer controls ionic interactions.[8]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (with Formic Acid)Water is the strong eluting solvent in HILIC.[7]
Sample Solvent 90% Acetonitrile / 10% WaterCRITICAL: The sample must be dissolved in a high-organic solvent to prevent peak distortion and ensure proper interaction with the stationary phase.[7]
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the 3-Amino-N-propylpropanamide hydrochloride derivative in the recommended sample solvent (90% ACN/10% Water) to a concentration of 10-20 mg/mL.

    • Ensure the sample is fully dissolved. Sonication may be required.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Prepare a 10 mM Ammonium Formate stock solution at pH 3.0.

    • For Mobile Phase A: Mix 950 mL Acetonitrile with 50 mL of the aqueous buffer stock. Degas.

    • For Mobile Phase B: Mix 500 mL Acetonitrile with 500 mL of the aqueous buffer stock. Degas.

  • Chromatographic Method:

    • Column Equilibration: HILIC columns require extensive equilibration. Equilibrate the column with 100% Mobile Phase A for at least 20-30 column volumes until a stable baseline is achieved.

    • Injection: Inject the prepared sample.

    • Run Method: Execute the purification using the HILIC gradient profile below.

Data Presentation: HILIC Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.010005.0Initial
3.010005.0Hold
20.050505.0Linear
23.001005.0Linear
26.001005.0Hold
27.010005.0Linear
35.010005.0Hold

Note: The gradient starts with high organic (low elution strength) and increases in aqueous content (high elution strength). Adjust as needed for your specific derivative.

  • Fraction Collection & Post-Run Care:

    • Collect fractions corresponding to the target peak. The high acetonitrile content of the fractions facilitates faster evaporation.[7]

    • After use, wash the column with a medium-strength solvent like isopropanol.

    • Store the column in isopropanol or acetonitrile, ensuring the end caps are securely in place.[7]

Visualization of Workflows and Logic

General Purification Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification s_dissolve Dissolve Crude Sample (in appropriate solvent) s_filter Filter Sample (0.45 µm) s_dissolve->s_filter h_equilibrate Column Equilibration s_filter->h_equilibrate h_inject Inject Sample h_equilibrate->h_inject h_gradient Run Gradient Method h_inject->h_gradient h_collect Fraction Collection h_gradient->h_collect p_analyze Purity Analysis (Analytical HPLC) h_collect->p_analyze p_evaporate Solvent Evaporation p_analyze->p_evaporate p_characterize Characterization (NMR, MS) p_evaporate->p_characterize

Caption: General workflow for HPLC purification.

Method Selection Decision Logic

start Initial Test on C18 Column (No Ion-Pair Reagent) q1 Sufficient Retention? start->q1 a1_no No q1->a1_no Analyte elutes at void volume a1_yes Yes q1->a1_yes rec3 Choose Primary Method: IP-RP-HPLC or HILIC a1_no->rec3 q2 Good Peak Shape? a1_yes->q2 a2_no No (Tailing) q2->a2_no a2_yes Yes q2->a2_yes rec2 Add Buffer/Modifier (e.g., Formic Acid) to improve shape a2_no->rec2 rec1 Use Standard Reversed-Phase Method a2_yes->rec1

Caption: Logic for choosing an appropriate HPLC method.

References

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. [Link]

  • Song, H., et al. (2010). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]

  • Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry. [Link]

  • Letter, W. (2016, July 25). Response to "How do we initiate a HPLC Method Development if there is no compendial or Literature availale ?". ResearchGate. [Link]

  • Diduco. Technique: HILIC. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). Spectroscopy Online. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22222288, 3-Aminopropanamide hydrochloride. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Guerra de Oliveira, R. (2017, February 7). Response to "Purification of organic hydrochloride salt?". ResearchGate. [Link]

  • ResearchGate. (2013, August 16). What approaches can be used to remove the excess amount of salts from HPLC systems?. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link]

  • ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC?. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Chemsrc. 3-Aminopropanamide hydrochloride. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. [Link]

  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Glen Research. Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG. [Link]

  • SilcoTek. (2017, February 24). How To Stop HPLC Corrosion, Protein Fouling, And Contamination. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Azenta. [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Amino acids numbered according to the HPLC elution sequence of PTC derivatives. (n.d.). ResearchGate. [Link]

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Application Note: Surface Modulation of Carboxylated Nanoparticles via 3-Amino-N-propylpropanamide Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Molecule: 3-Amino-N-propylpropanamide hydrochloride (CAS: 271591-60-7 / Derivative forms). Chemical Structure:


Primary Application:  Covalent surface passivation and hydrophobicity modulation of carboxylated nanoparticles (NPs).

This guide details the protocol for covalently attaching 3-Amino-N-propylpropanamide to carboxyl-functionalized nanoparticles (e.g., PLGA, Silica-COOH, or Au-COOH) using carbodiimide chemistry (EDC/NHS). Unlike diamine crosslinkers which introduce reactive handles, this mono-amine ligand acts as a capping agent . It consumes surface carboxylates and installs a short, neutral propyl-amide tail. This modification is critical for:

  • Zeta Potential Neutralization: Reducing excessive negative charge to modulate colloidal stability or cellular uptake.

  • Surface Passivation: Blocking residual carboxyl groups after primary drug conjugation to prevent non-specific binding.

  • Hydrophobic Shielding: Introducing a short alkyl (propyl) domain to alter the interfacial water structure.

Mechanism of Action

The functionalization relies on the formation of a stable amide bond between the primary amine of the ligand and the carboxylic acid on the nanoparticle surface.[1]

Chemical Pathway[2]
  • Activation: The surface carboxyl group is activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.[1][2]

  • Stabilization: NHS (N-Hydroxysuccinimide) reacts with the intermediate to form a semi-stable NHS-ester.

  • Conjugation: The primary amine of 3-Amino-N-propylpropanamide attacks the NHS-ester, releasing NHS and forming a stable amide linkage.

Critical Consideration: The ligand is supplied as a hydrochloride salt . The amine is protonated (


) and non-nucleophilic at storage pH. The protocol must include a pH shift to >7.2 during the conjugation step to deprotonate the amine (

) and enable the reaction.

ReactionMechanism NP_COOH NP-COOH (Negative Surface) Activation Activation (EDC/NHS, pH 6.0) NP_COOH->Activation Intermediate NP-NHS Ester (Semi-Stable) Activation->Intermediate Esterification Ligand Ligand Addition (3-Amino-N-propylpropanamide) + pH Shift (7.4) Intermediate->Ligand Product NP-Amide-Propyl (Neutral/Passivated) Ligand->Product Nucleophilic Attack (Amide Bond Formation)

Figure 1: Reaction pathway for converting surface carboxyls to propyl-amide caps using 3-Amino-N-propylpropanamide.

Materials & Reagents

ComponentGrade/SpecificationFunction
Nanoparticles Carboxyl-functionalized (COOH)Solid phase substrate.[1][3][4][5]
Ligand 3-Amino-N-propylpropanamide HClSurface modifier (Nucleophile).
EDC Commercial Grade (Store at -20°C)Carboxyl activator (Zero-length crosslinker).
Sulfo-NHS Commercial GradeStabilizer for activation intermediate.
Activation Buffer 50 mM MES, pH 6.0Optimal pH for EDC stability.[3]
Conjugation Buffer 1X PBS or 100 mM HEPES, pH 7.4Optimal pH for Amine nucleophilicity.
Quenching Buffer 1M Glycine or Ethanolamine (pH 8.0)Stops reaction (optional).

Experimental Protocol

Phase 1: Particle Activation (Carboxyl to NHS-Ester)

Purpose: Create a reactive surface intermediate.

  • Preparation: Dilute carboxylated nanoparticles to 1 mg/mL in Activation Buffer (MES, pH 6.0) .

    • Note: Avoid phosphate buffers here; phosphates can interfere with EDC activation.[1]

  • Reagent Solubilization: Immediately before use, dissolve EDC and Sulfo-NHS in MES buffer.

    • EDC Concentration: 10 mg/mL[5]

    • Sulfo-NHS Concentration: 10 mg/mL[5]

  • Activation Reaction: Add EDC and Sulfo-NHS to the nanoparticle suspension.

    • Ratio: Use a 10-fold molar excess of EDC/NHS relative to the estimated surface carboxyl groups.

    • Standard Volume Ratio: Add 10 µL of EDC and 10 µL of Sulfo-NHS per 1 mL of NP suspension.

  • Incubation: Mix gently (rocker or shaker) for 15 minutes at room temperature.

    • Caution: Do not vortex vigorously if particles are sensitive to shear.

  • Wash 1 (Critical): Centrifuge particles (speed depends on size, e.g., 12,000 x g for 100nm NPs) for 10-15 mins. Discard supernatant to remove unreacted EDC (which can crosslink proteins later). Resuspend pellet in Conjugation Buffer (PBS, pH 7.4) .

Phase 2: Ligand Conjugation

Purpose: Covalent attachment of 3-Amino-N-propylpropanamide.

  • Ligand Preparation: Dissolve 3-Amino-N-propylpropanamide HCl in PBS (pH 7.4).

    • Concentration: Prepare a 5 mg/mL stock.

    • Stoichiometry: Aim for a 20-50x molar excess over surface carboxyls to ensure maximum coverage (passivation).

  • Reaction: Add the ligand solution to the activated (NHS-ester) nanoparticles.

  • pH Adjustment (Crucial): Check pH. Ensure it is between 7.2 and 7.5.

    • Why? The HCl salt makes the solution acidic. The reaction requires the free base form (

      
      ). If acidic, add small aliquots of 0.1M NaOH or use a strong buffer (HEPES).
      
  • Incubation: Incubate for 2 to 4 hours at room temperature under constant gentle mixing.

  • Quenching (Optional): Add 1M Glycine (pH 8.0) to a final concentration of 50 mM and incubate for 15 mins to cap any remaining NHS esters.

Phase 3: Purification & Storage
  • Washing: Centrifuge and resuspend in storage buffer (e.g., PBS or DI water) 3 times to remove unbound ligand.

    • Note: Use Tangential Flow Filtration (TFF) for large scale batches.

  • Filtration: Pass through a 0.2 µm syringe filter (if particle size permits) to remove any aggregates formed during chemistry.

  • Storage: Store at 4°C. Do not freeze unless cryoprotectant (sucrose/trehalose) is added.

Quality Control & Validation

A. Zeta Potential Analysis (Primary Indicator)

This is the most rapid confirmation of successful functionalization.

  • Pre-Conjugation (COOH-NP): Highly Negative (e.g., -35 mV to -50 mV).

  • Post-Conjugation (Propyl-Amide-NP): Shift towards neutral (e.g., -10 mV to -5 mV).

  • Interpretation: A significant positive shift indicates the consumption of negatively charged carboxyls and replacement with neutral propyl-amide groups.

B. FTIR Spectroscopy

Analyze dried particle samples.

  • Target Signal: Look for the Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) bands.

  • Validation: Appearance of these bands (absent in the precursor COOH-NP) confirms amide bond formation.

  • Alkyl Signal: Increase in C-H stretching (2850-2960 cm⁻¹) due to the propyl tail.

C. Aggregation Check (DLS)

Measure Hydrodynamic Diameter (


) via Dynamic Light Scattering.
  • Pass:

    
     increases slightly (1-2 nm) or remains stable. PDI < 0.2.[6]
    
  • Fail: Large increase in size (>50 nm) indicates crosslinking or loss of colloidal stability due to charge neutralization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Zeta Potential Shift Ligand amine was protonated.Ensure Reaction pH is > 7.[5]2. The HCl salt lowers pH; buffer capacity must be sufficient.
Particle Aggregation Loss of electrostatic repulsion.If particles precipitate upon neutralization, add a non-ionic surfactant (0.01% Tween-20) to the buffer before conjugation.
Low Conjugation Efficiency Hydrolysis of NHS-ester.Minimize time between Activation Wash and Ligand Addition. Use cold buffers for the activation step.[4]

Workflow Visualization

ProtocolWorkflow Start Start: Carboxyl-NPs (1 mg/mL in MES pH 6) Activate Add EDC + Sulfo-NHS (15 min, RT) Start->Activate Wash1 Centrifuge & Resuspend (PBS pH 7.4) Activate->Wash1 Remove excess EDC Conjugate Add 3-Amino-N-propylpropanamide HCl (Check pH > 7.2) Wash1->Conjugate Incubate Incubate 2-4 Hours (Room Temp) Conjugate->Incubate Wash2 Purification (3x Wash) Remove Unbound Ligand Incubate->Wash2 QC QC: Zeta Potential & DLS Wash2->QC

Figure 2: Step-by-step workflow for the functionalization of nanoparticles with 3-Amino-N-propylpropanamide.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Crosslinking Chemistry.

  • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[7] Philosophical Transactions of the Royal Society A, 368(1915), 1333–1383.

  • PubChem. 3-Aminopropanamide hydrochloride Compound Summary. (Structural verification of the core amide backbone).

Sources

High-Resolution NMR Strategies for 3-Amino-N-propylpropanamide Derivatives: From Synthesis to Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-2025-04

Introduction & Chemical Context

3-Amino-N-propylpropanamide (often abbreviated as N-(3-aminopropyl)propionamide) serves as a critical heterobifunctional linker in drug delivery systems, particularly in the synthesis of PAMAM dendrimer conjugates and hydrogel cross-linkers. Its structure contains two distinct nitrogen environments: a reactive primary amine (for conjugation) and a stable secondary amide backbone.

The Analytical Challenge: The molecule possesses two chemically distinct but magnetically similar methylene (


) regions flanking the nitrogen atoms. In standard 

NMR, the signals for the methylene adjacent to the primary amine (

) and the methylene adjacent to the amide nitrogen (

) frequently overlap in the 2.8–3.2 ppm region. This overlap complicates the assessment of reaction completion when functionalizing the primary amine.

This guide provides a definitive protocol for resolving these signals, validating structure via 2D NMR, and quantitatively monitoring functionalization reactions.

Structural Anatomy & Resonance Assignment

To interpret the spectra correctly, we must first define the spin systems.

Structure:



Table 1: Theoretical Chemical Shift Assignments (DMSO- )
PositionGroup IdentityMultiplicityApprox.[1] Shift

(ppm)
Coupling Partners (COSY)
A

Triplet (t)2.75 – 2.85B
B

Triplet (t)2.20 – 2.30A
C

Quartet (q)*3.00 – 3.10D, Amide NH
D

Sextet (m)1.35 – 1.45C, E
E

Triplet (t)0.80 – 0.90D
F Amide

Broad Triplet7.80 – 8.20C
G Amine

Broad Singlet1.5 – 3.0 (variable)None (usually)

*Appears as a quartet due to coupling with both the adjacent methylene (D) and the amide proton (F).

Experimental Protocol: Sample Preparation

Objective: To prepare samples that maximize resolution between the A and C methylene protons.

Solvent Selection Strategy
  • Routine Screening (

    
    ):  Good for solubility, but causes exchange of Amide (F) and Amine (G) protons, eliminating the coupling between C and F. This simplifies the spectrum but removes critical structural proof of the amide bond.
    
  • Structural Validation (DMSO-

    
    ): Recommended.  Preserves the Amide NH signal (F). The coupling between NH (F) and Methylene (C) splits signal C into a quartet, helping distinguish it from Methylene A (which remains a triplet).
    
Preparation Steps
  • Massing: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvation: Add 600

    
     of DMSO-
    
    
    
    (99.9% D).
    • Critical Step: If the sample is a salt (e.g., HCl salt), add 1-2 equivalents of anhydrous

      
       or a drop of NaOD (if in 
      
      
      
      ) to free the base, ensuring the amine shifts are consistent. For DMSO, adding a trace of solid
      
      
      can suppress salt exchange broadening.
  • Transfer: Filter through a glass wool plug into a 5mm NMR tube to remove undissolved salts.

Advanced Characterization Workflow

Distinguishing the "Nitrogen-Adjacent" Methylenes

The core difficulty is separating Signal A (


) from Signal C (

).

Method A: The pH Titration (In-situ)

  • Acquire a standard 1H spectrum in

    
    .
    
  • Add 5

    
     of dilute DCl (or TFA-d).
    
  • Observation: The primary amine is more basic. Protonation (

    
    ) will significantly deshield Signal A (shifting it downfield by ~0.5 ppm) while Signal C (amide adjacent) moves negligibly.
    
  • Result: This confirms which peak corresponds to the reactive center.

Method B: 2D COSY Connectivity Use Correlation Spectroscopy (COSY) to trace the spin systems.

  • Spin System 1 (Propionyl): Trace the diagonal peak of the carbonyl-adjacent triplet (B, ~2.2 ppm). The cross-peak will point clearly to Signal A .

  • Spin System 2 (Propyl): Trace the methyl triplet (E, ~0.8 ppm). It connects to D, which in turn connects to Signal C .

Visualization of the Logic Flow

NMR_Workflow Start Unknown Sample (3-Amino-N-propylpropanamide deriv.) Solvent Select Solvent: DMSO-d6 Start->Solvent H1_Spec 1H NMR Spectrum (Observe 2.8-3.1 ppm region) Solvent->H1_Spec Decision Are signals A and C overlapping? H1_Spec->Decision Path_COSY Run 2D COSY Decision->Path_COSY Yes (Overlap) Result Unambiguous Assignment Confirmed Decision->Result No (Resolved) Analysis_1 Trace Methyl (E) -> (D) -> (C) Identifies Amide side Path_COSY->Analysis_1 Analysis_2 Trace Carbonyl-CH2 (B) -> (A) Identifies Amine side Path_COSY->Analysis_2 Path_TOCSY Run 1D TOCSY (Select Methyl @ 0.8ppm) Path_TOCSY->Analysis_1 Alternative Analysis_1->Result Analysis_2->Result

Figure 1: Decision tree for resolving overlapping methylene signals in amino-amide linkers.

Protocol: Monitoring Functionalization Reactions

Scenario: You are reacting 3-Amino-N-propylpropanamide with an activated ester (e.g., NHS-ester) to form a drug-linker conjugate.

The Marker for Conversion: Upon acylation, the primary amine (


) converts to an amide (

).
  • Signal A Shift: The methylene protons adjacent to the nitrogen (A) will shift downfield from ~2.8 ppm to ~3.1–3.3 ppm .

  • Disappearance: The broad singlet of the

    
     protons (if visible) will disappear, replaced by a new amide doublet/triplet downfield (~8.0 ppm).
    
Quantitative NMR (qNMR) Setup

To calculate % conversion accurately:

  • Internal Standard (IS): Use Maleic Acid (singlet at 6.2 ppm in

    
    ) or 1,3,5-Trimethoxybenzene  (singlet at 6.1 ppm in DMSO).
    
  • Pulse Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 15–20 seconds) to ensure full magnetization recovery.
    • Pulse Angle:

      
      .
      
  • Integration:

    • Integrate the Methyl group (E) at 0.8 ppm (Reference, 3H).

    • Integrate the shifted Methylene (A') of the product.

    • Integrate the unshifted Methylene (A) of the reactant.

Reaction Pathway Diagram

Reaction_Monitoring Reactant Reactant: Primary Amine (NH2) CH2(A) @ ~2.8 ppm Reaction Acylation Reaction Reactant->Reaction Reagent + NHS-Ester Reagent->Reaction Product Product: Secondary Amide (NH-CO) CH2(A') shifts to ~3.2 ppm Reaction->Product Signal_Change NMR Observable: Loss of 2.8 ppm triplet Appearance of 3.2 ppm signal Product->Signal_Change

Figure 2: NMR spectral changes expected during the acylation of the primary amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for amine/amide shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Protocol for qNMR parameters). Link

  • Tomalia, D. A., et al. (1990). Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition, 29(2), 138-175. (Reference for PAMAM backbone NMR characterization). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for COSY/HSQC pulse sequences).

Sources

Troubleshooting & Optimization

Improving the yield of 3-Amino-N-propylpropanamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402-B Subject: Yield Optimization & Troubleshooting for 3-Amino-N-propylpropanamide HCl Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

You are likely encountering low yields or "oiling out" because 3-Amino-N-propylpropanamide hydrochloride (CAS: 1220029-56-0) sits in a chemical "sweet spot" of difficulty: it is small, highly polar, and hygroscopic.

Many researchers attempt to synthesize this via direct amidation of


-alanine esters, which results in polymerization or incomplete conversion. The only robust, high-yield protocol for research applications is the N-Boc Protection Route. 

This guide restructures your workflow into three self-validating phases.

Phase 1: The Coupling Strategy (Stoichiometry & Reagents)

The Objective: Synthesize tert-butyl (3-oxo-3-(propylamino)propyl)carbamate (The Intermediate).

Common Failure Mode: Incomplete coupling due to "wet" solvents or incorrect activation time using EDC/HOBt.

Optimized Protocol (Standardized for 10 mmol scale)
ComponentEquivalentsRoleCritical Note
N-Boc-

-Alanine
1.0 eqSubstratePrevents self-polymerization.
Propylamine 1.1 eqNucleophileSlight excess drives reaction to completion.
EDC

HCl
1.2 eqCoupling AgentWater-soluble urea byproduct eases purification.
HOBt (anhydrous) 1.2 eqAdditivePrevents racemization (less critical here) & accelerates rate.
DIPEA 2.5 eqBaseMust neutralize the HCl on EDC and the amine.
DMF (Anhydrous) [0.2 M]SolventDCM causes precipitation issues; DMF is superior here.

Technical Insight: Unlike standard peptide coupling,


-alanine is flexible. If you omit HOBt, the reaction slows significantly, allowing the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct (a "dead" impurity).

Validation Checkpoint:

  • TLC System: 5% MeOH in DCM.

  • Target: The product should appear as a distinct spot (

    
    ). If you see a streak at the baseline, your DIPEA amount is insufficient.
    

Phase 2: The Critical Workup (Avoiding the "Oil")

The Objective: Isolate the Boc-intermediate without column chromatography if possible.

The Problem: The intermediate is amphiphilic. If you wash too aggressively with water, you lose product.

The "Salt-Saturation" Protocol:

  • Dilute: Dilute the DMF reaction mixture with Ethyl Acetate (EtOAc) (10x volume).

  • Acid Wash: Wash 2x with 10% Citric Acid (Not HCl! HCl removes Boc groups prematurely).

  • Base Wash: Wash 2x with Saturated

    
     .
    
  • The Trick: Wash 1x with Saturated LiCl solution .

    • Why? LiCl pulls residual DMF out of the organic layer better than water/brine.

  • Dry & Strip: Dry over

    
    , filter, and evaporate.
    
    • Result: You should have a white/off-white solid or thick oil. If it is a liquid, place it under high vacuum for 4 hours to remove trapped DMF.

Phase 3: Deprotection & Salt Formation (The Yield Killer)

The Objective: Cleave the Boc group and precipitate the final HCl salt.

The Failure: Using aqueous HCl. Do NOT use aqueous HCl. The product is extremely water-soluble; you will never recover it from water without lyophilization (which yields a sticky hygroscopic mess).

The Anhydrous "Crash-Out" Method:

  • Dissolve the Boc-intermediate in a minimum amount of Dichloromethane (DCM) or Dioxane .

  • Add 4M HCl in Dioxane (5 equivalents).

  • Observation: Bubbling (

    
     release) indicates reaction.
    
  • Stir: 2-4 hours at Room Temp.

  • Precipitation: The product should precipitate as a white solid.

    • Troubleshooting: If it oils out, add Diethyl Ether (

      
      )  dropwise until turbidity persists, then cool to 4°C.
      

Visual Workflow & Logic

The following diagram illustrates the decision matrix for troubleshooting yield issues.

G Start Start: Low Yield / Impure Product CheckStep Which Step Failed? Start->CheckStep Coupling Phase 1: Coupling (Boc-B-Ala + Propylamine) CheckStep->Coupling No Intermediate Deprotection Phase 2: Deprotection (Removal of Boc) CheckStep->Deprotection No Final Salt TLC Check TLC: Is SM Remaining? Coupling->TLC Aqueous Did you use Aqueous HCl? Deprotection->Aqueous WetSolvent Cause: Wet DMF/Reagents (EDC Hydrolysis) TLC->WetSolvent Yes (SM Present) BaseIssue Cause: Insufficient DIPEA (Amine protonated) TLC->BaseIssue Yes (SM Present) LostWater CRITICAL ERROR: Product lost in water layer. Use Lyophilization. Aqueous->LostWater Yes Oiling Issue: Product 'Oiled Out' in Dioxane Aqueous->Oiling No (Anhydrous) Trituration Solution: Decant solvent, triturate with Et2O, sonicate. Oiling->Trituration

Caption: Troubleshooting logic tree identifying critical failure points in the coupling and deprotection phases.

Troubleshooting FAQs

Q1: My final product is a sticky gum, not a powder. How do I fix this? A: This is "oiling out," common with amine hydrochlorides.[1]

  • Immediate Fix: Decant the supernatant (the liquid above the oil). Add fresh anhydrous Diethyl Ether (

    
    ) or MTBE. Vigorously scratch the side of the flask with a glass rod or sonicate the flask. This induces nucleation.
    
  • Root Cause: Presence of residual DMF or excess Dioxane prevents the crystal lattice from forming.

Q2: Can I use DCC instead of EDC? A: Avoid if possible. DCC forms dicyclohexylurea (DCU), which is insoluble in almost everything but slightly soluble in your product. Since your product is also a solid, separating the white DCU crystals from your white product crystals is a nightmare. EDC urea is water-soluble and washes away in Phase 2.

Q3: My yield is <40%. Where did the product go? A: If you did an aqueous extraction after the HCl deprotection step, your product is in the water waste.

  • Recovery: Neutralize the aqueous waste with NaOH to pH 10, extract repeatedly with DCM (5x), dry, and re-acidify with anhydrous HCl in Dioxane.

Q4: Why use N-Boc-


-alanine? Can't I just react methyl acrylate with propylamine? 
A:  No. Reacting methyl acrylate with propylamine is a Michael Addition, which yields the secondary amine (Methyl 3-(propylamino)propanoate), not the amide. To get the amide, you need an activated carboxylic acid (like the Boc-route) or high-temperature ammonolysis, which causes polymerization.

References

  • ResearchGate. "Troubleshooting EDC/HOBt coupled amidation reaction." Scientific Community Forum, 2016. [Link] (Mechanism of EDC failure).

  • MDMA.ch. "Efficient sequence for the preparation of small secondary amine hydrochloride salts."[2] Tetrahedron Letters, 2004. [Link] (Protocol for anhydrous HCl deprotection).

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 3-Amino-N-propylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for optimizing reaction conditions when using 3-Amino-N-propylpropanamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic workflows.

I. Understanding the Reagent: 3-Amino-N-propylpropanamide Hydrochloride

3-Amino-N-propylpropanamide hydrochloride is a primary amine building block. The presence of the hydrochloride salt means the primary amine is protonated, rendering it less nucleophilic. Therefore, a key consideration in any coupling reaction is the in-situ generation of the free amine to enable it to react with an activated carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with 3-Amino-N-propylpropanamide hydrochloride is showing low to no yield. What are the most common causes?

A1: Low or no yield in amide coupling reactions involving an amine hydrochloride salt typically stems from a few critical factors:

  • Inadequate Basicity: The primary amine of 3-Amino-N-propylpropanamide hydrochloride is protonated. A suitable base is required to deprotonate the ammonium salt and generate the free, nucleophilic amine.[1] Without a sufficient amount of the right base, the amine will not be available to participate in the coupling reaction.

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants is a frequent source of poor yields. It's crucial to accurately calculate the molar equivalents of the carboxylic acid, coupling agents, and the amine.[2]

  • Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. The choice of coupling reagent can significantly impact the reaction's success.[3]

  • Solvent Selection: The solvent must be appropriate for all reactants and reagents, ensuring they remain in solution throughout the reaction. Common choices for amide coupling include aprotic solvents like DCM, THF, or DMF.[4]

Q2: How do I choose the right base and how much should I use?

A2: The selection and quantity of the base are critical for liberating the free amine from its hydrochloride salt.

  • Base Selection: A non-nucleophilic organic base is generally preferred to avoid competing reactions. Common choices include:

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) [5]

    • N-methylmorpholine (NMM)

  • Stoichiometry of the Base: At a minimum, one equivalent of base is required to neutralize the hydrochloride salt. However, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation. If the carboxylic acid coupling partner is also acidic, an additional equivalent of base will be consumed.[1] Some coupling reagents, particularly phosphonium salts, may require two equivalents of base to facilitate the reaction.[6]

Table 1: Common Bases for Amide Coupling

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA)~10.7Common, inexpensive, can sometimes cause side reactions.
DIPEA (Hünig's Base)~11Sterically hindered, less nucleophilic than TEA, a good general choice.
N-methylmorpholine (NMM)~7.4A weaker base, can be beneficial in minimizing racemization.[7]
Q3: Which coupling reagent should I use for my reaction with 3-Amino-N-propylpropanamide hydrochloride?

A3: The choice of coupling reagent depends on factors like the scale of your reaction, the nature of your carboxylic acid, and the desired reaction conditions.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used for forming amide bonds.[6]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification through aqueous workup.[8]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are highly efficient and lead to fast reaction times with minimal side reactions.[6] They are often used with an additive like HOBt to suppress racemization.[6][8]

  • Phosphonium Reagents (e.g., PyBOP): These are also very effective and have the advantage of not reacting with the free amino group of the amine component.[6]

Table 2: Comparison of Common Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
CarbodiimidesDCC, DIC, EDCBroadly applicable, cost-effective.[6]Can cause racemization; DCC byproduct is poorly soluble.[8]
Uronium/AminiumHATU, HBTUHigh efficiency, fast reactions, low racemization (with additives).[6][8]More expensive than carbodiimides.
PhosphoniumPyBOPHighly effective, does not react with the amine component.[6]Can be more expensive.
Q4: I am observing incomplete coupling. What steps can I take to improve the reaction?

A4: Incomplete coupling can be addressed by several strategies:

  • "Double Coupling": Repeat the coupling step with a fresh portion of the activated carboxylic acid and coupling reagents.[9]

  • Change Coupling Reagents: If you are using a carbodiimide, switching to a more potent uronium or phosphonium reagent like HATU or PyBOP might be beneficial.[9]

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a period (e.g., 30 minutes) before adding the 3-Amino-N-propylpropanamide hydrochloride.[10] This ensures the formation of the activated ester intermediate.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the progress of the reaction and determine the optimal reaction time.

Q5: How can I purify my final coupled product?

A5: The purification strategy will depend on the properties of your product and the byproducts of the reaction.

  • Aqueous Workup: If you used a water-soluble coupling reagent like EDC, an aqueous workup can effectively remove the urea byproduct and any excess water-soluble reagents.[8]

  • Filtration: If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.

  • Chromatography: Silica gel chromatography is a common and effective method for purifying the final amide product from any remaining starting materials, reagents, or byproducts.[11]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove impurities.[12]

III. Experimental Protocols & Visual Guides

General Protocol for Amide Coupling using EDC/NHS

This two-step protocol is often preferred to maximize efficiency and minimize side reactions.[13]

  • Activation Step (pH 4.5-6.0): a. Dissolve your carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM). b. Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. c. Add 1.1 equivalents of EDC hydrochloride. d. Stir the reaction mixture at room temperature for 15-30 minutes.[14]

  • Coupling Step (pH 7.2-8.5): a. In a separate flask, dissolve 1.0 equivalent of 3-Amino-N-propylpropanamide hydrochloride in the chosen solvent. b. Add 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA). c. Add the activated carboxylic acid solution from the activation step to the amine solution. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[5]

  • Workup and Purification: a. Once the reaction is complete, proceed with an appropriate workup procedure (e.g., aqueous wash). b. Purify the crude product using silica gel chromatography or recrystallization.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Product Check_Base Check Base: - Type (e.g., DIPEA, TEA) - Equivalents (≥1) Start->Check_Base Check_Stoichiometry Verify Stoichiometry of All Reactants Start->Check_Stoichiometry Check_Coupling_Reagent Evaluate Coupling Reagent (e.g., EDC, HATU) Start->Check_Coupling_Reagent Incomplete_Coupling Incomplete Coupling Observed (via TLC/LC-MS) Start->Incomplete_Coupling Optimize_Base Adjust Base: - Increase Equivalents - Switch to a Stronger/More Hindered Base Check_Base->Optimize_Base Incorrect/Insufficient Recalculate Recalculate & Re-weigh Reactants Carefully Check_Stoichiometry->Recalculate Error Found Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Check_Coupling_Reagent->Change_Reagent Ineffective Double_Couple Perform a 'Double Coupling' Incomplete_Coupling->Double_Couple Pre_Activate Implement a Pre-activation Step Incomplete_Coupling->Pre_Activate Successful_Reaction Successful Reaction Optimize_Base->Successful_Reaction Recalculate->Successful_Reaction Change_Reagent->Successful_Reaction Double_Couple->Successful_Reaction Pre_Activate->Successful_Reaction

Caption: A decision-making workflow for troubleshooting common issues in amide coupling reactions.

IV. References

Sources

Technical Support Center: Purification of Polar Aminopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-882-APA Subject: Troubleshooting retention, tailing, and extraction issues for polar beta-amino acid derivatives.

Introduction: The "Polarity Trap"

Welcome to the technical support hub for aminopropanamide derivatives. These molecules present a unique "perfect storm" of purification challenges: they possess high water solubility (preventing standard extraction), basic nitrogen centers (causing tailing on silica), and often lack sufficient hydrophobicity for standard C18 retention.

This guide moves beyond generic advice to address the specific physicochemical behavior of the aminopropanamide scaffold.

Module 1: Extraction & Workup

Issue: "I cannot extract my product from the aqueous reaction mixture."

Diagnosis: Aminopropanamides are often zwitterionic or highly polar, causing them to partition preferentially into the aqueous phase. Standard ethyl acetate/ether extractions will fail.

Protocol A: The "Salting-Out" n-Butanol System If your product is stuck in water, you must increase the ionic strength of the aqueous layer while using a polar organic solvent capable of hydrogen bonding.

  • Saturate Aqueous Phase: Add NaCl until the aqueous layer is saturated. This exploits the Salting-Out Effect, reducing the solubility of organics in water.

  • The Solvent Choice: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .

    • Why? n-Butanol absorbs approx. 20% water, creating a "wet" organic phase that can solubilize polar amines better than dry solvents [1].

  • Execution: Perform 3-4 extractions.

  • Solvent Removal: n-Butanol has a high boiling point (117°C). Azeotrope with water or heptane to facilitate evaporation on a rotavap.

Protocol B: The Schotten-Baumann Shift If your derivative allows (i.e., no base-labile groups), adjust the pH to 10-11 using K₂CO₃. This ensures the amine is uncharged (free base), significantly increasing organic solubility (LogD increases).

Module 2: Flash Chromatography (Normal Phase)

Issue: "My compound streaks across the column or never elutes."

Diagnosis: The basic amine on the propanamide backbone interacts strongly with the acidic silanols (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms.

Solution 1: The "Amine-Modified" Silica Switch from standard silica to Amine-functionalized silica (NH₂-SiO₂) .

  • Mechanism:[1][2][3][4][5][6][7] The stationary phase surface is basic, repelling the amine analyte and preventing silanol interaction. This eliminates the need for toxic amine modifiers in the mobile phase.

Solution 2: Mobile Phase Modifiers (Standard Silica) If using standard silica, you must block active sites.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to the mobile phase.

  • The "DCM Shift": Avoid Hexane/EtOAc. Use DCM:Methanol gradients.

    • Start: 100% DCM (with 1% TEA).

    • End: 80:20 DCM:MeOH (with 1% TEA).

    • Warning: Do not exceed 20% MeOH on silica; silica dissolves slightly in high MeOH, contaminating your product.

Module 3: Preparative HPLC (Reversed Phase & HILIC)

Issue: "It elutes at the void volume (t0) on C18."

This is the most common failure mode. Standard C18 relies on hydrophobic interaction. Aminopropanamides are too hydrophilic. You have two paths: Ion-Pairing or HILIC .

Decision Matrix: Selecting the Right Mode

purification_decision Start Crude Mixture Solubility Is it soluble in ACN/MeOH? Start->Solubility HILIC HILIC Mode (High Organic Start) Solubility->HILIC Yes (Organic Soluble) RP_IP RP-HPLC + Ion Pairing (High Aqueous Start) Solubility->RP_IP No (Water Soluble) HILIC_Mech Use Bare Silica or Amide Column Mobile Phase: ACN/Water/NH4OAc HILIC->HILIC_Mech Mechanism: Partitioning RP_Mech Use C18 Column Mobile Phase: Water/ACN + TFA/HFBA RP_IP->RP_Mech Mechanism: Hydrophobic Collapse

Caption: Decision tree for selecting HPLC modes based on sample solubility and polarity.

Strategy A: Reversed-Phase with Ion Pairing (RP-IP)

If you must use C18, you need an Ion-Pairing (IP) reagent. The IP reagent has a hydrophobic tail (binds to C18) and an ionic head (binds to your amine), creating a "pseudo-neutral" complex that retains.

Table 1: Ion Pairing Reagent Selection Guide [2]

ReagentAcidityRetention EffectVolatility (MS Compatible?)Use Case
TFA (Trifluoroacetic acid) StrongModerateYesGeneral purpose.[8] Good peak shape.
Formic Acid WeakLowYesLC-MS sensitive, but often fails for very polar amines.
HFBA (Heptafluorobutyric acid) StrongHigh YesThe "Sledgehammer." Use when TFA fails to retain.
HAS (Hexanesulfonate) NeutralHighNo UV-only work. Difficult to remove from product.

Protocol:

  • Column: C18 (End-capped).

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% HFBA for stronger retention).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Note: You must keep the acid concentration constant in both A and B to maintain the equilibrium.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is often superior for aminopropanamides. It uses a polar stationary phase (Bare Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[5]

  • Mechanism: Water forms a stagnant layer on the silica surface. Analytes partition into this water layer [3].

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.8) in Water.

    • B: Acetonitrile.[8]

    • Gradient: Start at 95% B (High Organic)

      
       Gradient to 60% B.
      
    • Counter-Intuitive: In HILIC, Water is the strong solvent . Increasing water elutes the compound.

Module 4: Scavenging & Catch-and-Release

Issue: "I need to remove non-basic impurities without running a column."

Solution: SCX (Strong Cation Exchange) Cartridges This is the most efficient method for isolating aminopropanamides from non-basic byproducts (coupling reagents, unreacted acids).

Workflow: The Catch-and-Release Protocol [4]

scx_workflow Step1 1. LOAD Dissolve in MeOH/Water (Neutral pH) Step2 2. WASH Flush with MeOH (Removes Neutrals/Acids) Step1->Step2 Impurities Discarded Step3 3. ELUTE Flush with 2M NH3 in MeOH (Releases Amine) Step2->Step3 Product Released

Caption: SCX "Catch and Release" workflow for isolating basic amines.

  • Load: Dissolve crude in MeOH. Load onto SCX cartridge.[4] The amine binds to the sulfonic acid resin.

  • Wash: Flush with 100% MeOH. Neutrals and acids wash through.

  • Elute: Flush with 2M Ammonia in Methanol . The ammonia displaces the product.

  • Finish: Evaporate the ammonia/methanol to yield pure free base.

References

  • University of Cambridge. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium. Link

  • Agilent Technologies. (2012). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis. Link

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Link

  • Teledyne ISCO. (2012).[9] RediSep SCX Column: Purification Tactic for Basic Compounds. Link

Sources

3-Amino-N-propylpropanamide hydrochloride stability issues at different pH values

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 3-Amino-N-propylpropanamide Hydrochloride

Part 1: Executive Technical Summary

3-Amino-N-propylpropanamide hydrochloride (CAS: 271591-60-7) is a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-amino amide derivative often utilized as a linker in polymer chemistry or a fragment in polyamine synthesis. While structurally robust compared to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-amino acid derivatives, it exhibits a distinct "Stability Triad" profile governed by pH, Temperature, and Oxidation.

The Core Stability Thesis: The hydrochloride salt form is thermodynamically stable due to the protonation of the primary amine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), which prevents nucleophilic attacks. However, shifting the pH > 8.0 "unlocks" the free base, triggering three competing degradation pathways: Retro-Michael Elimination  (generating acrylamide species), Oxidative Coupling  (yellowing), and Transamidation .

Part 2: The Stability Matrix (pH & Mechanism)

The following table summarizes the behavior of the molecule under varying conditions. Use this to determine your experimental window.

pH EnvironmentDominant SpeciesStability StatusPrimary Degradation Mechanism
Acidic (pH < 4.0) Cationic (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
High Stability Negligible at RT. Extreme heat (>80°C) causes acid hydrolysis to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-alanine and propylamine.
Neutral (pH 6.0–7.5) EquilibriumMetastable Slow oxidation if exposed to air. Stable in degassed buffers for 24–48 hours.
Basic (pH > 9.0) Free Base (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Critical Instability 1. Elimination: Release of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

to form N-propylacrylamide (toxic).2. Oxidation: Formation of imines/azo-dimers (color change).

Part 3: Troubleshooting Hub (Q&A)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative degradation of the free amine. The Science: At pH > 7, the ammonium salt deprotonates to the free primary amine. Without the protective proton, the nitrogen lone pair reacts with dissolved oxygen or atmospheric ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 (forming carbamates). This is often followed by radical-mediated oxidative coupling, resulting in colored impurities (imines or diazo species).
Corrective Action: 
  • Immediate: Discard the solution if purity is critical (>1% impurity).

  • Prevention: Always prepare fresh in degassed (Ar/N2 purged) buffers. If basic pH is required, add an antioxidant like EDTA (to chelate metal catalysts) or keep the system anaerobic.

Issue 2: "I see a new peak at a lower retention time on my HPLC."

Diagnosis: Retro-Michael Elimination (Acrylamide formation). The Science: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-amino amides possess a specific vulnerability. Under basic conditions (especially if heated), the molecule can undergo a Retro-Michael reaction . The base abstracts a proton from the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-carbon, causing the elimination of ammonia (the leaving group) and forming an

-unsaturated amide (N-propylacrylamide ).
  • Reaction:

    
    Corrective Action: 
    
  • Avoid heating the solution above 40°C when the pH is > 8.0.

  • Monitor appearance of N-propylacrylamide (distinct UV absorption at ~210-220 nm due to conjugation).

Issue 3: "Can I autoclave the stock solution?"

Diagnosis: Hydrolytic cleavage risk. The Science: While the amide bond is relatively stable, the combination of high pressure (15 psi), high temperature (121°C), and water forces the equilibrium toward hydrolysis. This cleaves the molecule into ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-alanine  and propylamine .
Corrective Action: 
  • Do NOT autoclave.

  • Use 0.22 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    m sterile filtration  (PES or PVDF membranes) for sterilization.
    

Part 4: Degradation Pathway Visualization

The following diagram maps the structural fate of 3-Amino-N-propylpropanamide HCl based on environmental triggers.

StabilityPathways Salt 3-Amino-N-propylpropanamide HCl (Stable Cationic Form) FreeBase Free Base Form (Reactive Amine) Salt->FreeBase pH > 8.0 (Deprotonation) HydrolysisProd Hydrolysis Products: Beta-Alanine + Propylamine Salt->HydrolysisProd Strong Acid + Heat (>80°C) OR Autoclaving FreeBase->HydrolysisProd Strong Base + Heat EliminationProd Elimination Product: N-propylacrylamide + NH3 FreeBase->EliminationProd Base + Heat (Retro-Michael) OxidationProd Oxidation Products: Colored Oligomers/Imines FreeBase->OxidationProd O2 Exposure (Slow)

Caption: Figure 1. Degradation pathways of 3-Amino-N-propylpropanamide. The primary risks are thermal hydrolysis (left) and base-catalyzed elimination to acrylamide derivatives (center).

Part 5: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Purpose: To create a working solution stable for >1 month at -20°C.

  • Weighing: Weigh the hydrochloride salt rapidly. The salt is hygroscopic; prolonged exposure to humid air will alter the effective mass.

  • Solvent: Use Water for Injection (WFI) or PBS adjusted to pH 6.0 .

    • Critical: Do not use alkaline buffers (Carbonate/Bicarbonate) for storage.

  • Dissolution: Vortex until clear. The solution should be colorless.

  • Sterilization: Filter through a 0.22 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    m PES syringe filter.
    
  • Storage: Aliquot into opaque (amber) tubes to minimize light stress. Flash freeze in liquid nitrogen if possible, or store immediately at -20°C.

Protocol B: QC Check for Degradation (Simple UV Method)

Purpose: Quick verification of stock quality before critical experiments.

  • Baseline: Measure the absorbance of a fresh 1 mM solution at 210 nm and 280 nm .

    • Pure compound has low absorbance at 280 nm (no aromatic rings).

  • Check:

    • Increase at 280 nm: Indicates oxidative coupling/polymerization (Yellowing).

    • Sharp Increase at 210-220 nm: Indicates formation of the conjugated double bond (N-propylacrylamide) via elimination.

References

  • Goldschmidt Gőz, V., et al. (2019).[1] "Unwanted hydrolysis or ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    /
    
    
    
    -peptide bond formation: how long should the rate-limiting coupling step take?" RSC Advances, 9, 31231-31238.
    • Supports the comparative stability profile of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -amino amides vs. 
      
      
      
      -variants.
  • Granvogl, M., et al. (2006). "Formation of 3-aminopropionamide from the Strecker reaction of asparagine and subsequent deamination to acrylamide." Journal of Agricultural and Food Chemistry.

    • Establishes the Retro-Michael elimination mechanism for 3-amino amides releasing ammonia to form acrylamide deriv
  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Amino Acid Hexamers." Journal of the American Chemical Society.[2] 
    
    • Provides structural context on the stability of -peptide backbones in aqueous media.

Sources

How to avoid polymerization during 3-Amino-N-propylpropanamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization

Welcome to the technical support center. This guide is designed to provide you, a valued researcher, with in-depth insights and practical solutions for a common challenge encountered when working with 3-Amino-N-propylpropanamide hydrochloride: unintended polymerization. As Senior Application Scientists, we understand that reaction failures can be costly and time-consuming. This resource consolidates our field-proven experience and established chemical principles to help you achieve consistent and successful outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability of 3-Amino-N-propylpropanamide hydrochloride.

Q1: Why is my 3-Amino-N-propylpropanamide hydrochloride reaction polymerizing?

Polymerization typically occurs via intermolecular aminolysis. The primary amine group of one monomer molecule acts as a nucleophile, attacking the electrophilic amide carbonyl group of another molecule. This forms a new, larger molecule (a dimer), which can then be attacked by other monomers, leading to a chain reaction and the formation of oligomers or polymers. This process is significantly accelerated by heat and non-neutral pH conditions.[1][2][3]

Q2: What are the visual signs of polymerization?

The first signs are often a noticeable increase in the viscosity of your reaction mixture. The solution may become cloudy, hazy, or gelatinous. In advanced stages, a solid precipitate or an intractable solid mass may form, which is often insoluble in the reaction solvent.

Q3: At what temperature does polymerization become a significant risk?

While there is no single "polymerization temperature," the risk increases substantially with elevated temperatures. Many amino acids and their derivatives show significant degradation and side reactions at temperatures above 180-200°C.[4][5] However, for sensitive reagents like this, problematic side reactions can occur at much lower temperatures (e.g., >60-80°C), especially during prolonged reaction times or under unfavorable pH conditions.

Q4: How should I store 3-Amino-N-propylpropanamide hydrochloride to ensure its stability?

The compound should be stored in a tightly sealed container in a dry, cool place.[6] Many suppliers recommend storage at room temperature or refrigerated (2-8°C) to minimize thermal degradation and prevent moisture absorption, which can facilitate side reactions.[7] Always handle the material in accordance with good industrial hygiene and safety practices.[8]

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

Use this guide to diagnose the potential cause of polymerization based on when it occurs in your workflow.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving polymerization issues.

TroubleshootingWorkflow Start Polymerization Observed Stage At which stage did it occur? Start->Stage Heating During Heating / Reflux Stage->Heating  Heating Addition After Reagent Addition (e.g., Base) Stage->Addition Reagent Addition Workup During Workup / Purification Stage->Workup Workup   Storage During Storage Stage->Storage Storage Cause_Temp Cause: Excessive Thermal Stress Heating->Cause_Temp Cause_pH Cause: Incorrect pH (esp. basic) Addition->Cause_pH Workup->Cause_Temp Cause_Conc Cause: High Concentration / Solvent Evaporation Workup->Cause_Conc Cause_Impurity Cause: Monomer Impurity / Moisture Storage->Cause_Impurity Sol_Temp Solution: - Reduce reaction temp. - Minimize reaction time. - Use a thermal inhibitor. Cause_Temp->Sol_Temp Sol_pH Solution: - Maintain acidic to neutral pH. - Use a buffered system. - Avoid strong, non-hindered bases. Cause_pH->Sol_pH Sol_Conc Solution: - Use more dilute conditions. - Avoid complete solvent removal at high temperatures. Cause_Conc->Sol_Conc Sol_Impurity Solution: - Purify monomer before use. - Use anhydrous solvents. - Store properly under inert gas. Cause_Impurity->Sol_Impurity

Caption: Intermolecular aminolysis leading to dimer formation.

Key Preventative Strategies
1. Rigorous pH Control

This is the most critical parameter. The hydrochloride salt form keeps the primary amine protonated (R-NH₃⁺), rendering it non-nucleophilic and protecting it from reacting.

  • Rationale: Maintaining a slightly acidic pH (e.g., pH 4-6) ensures the amine remains in its protonated, non-reactive state. Studies on similar amino acid solutions show that stability is greatly enhanced in acidic conditions, while degradation pathways accelerate as the pH approaches and exceeds neutral. [2][9][10][11]* Action:

    • For reactions not requiring basic conditions, ensure the starting material is fully dissolved and the pH is acidic before applying heat.

    • If a base is necessary, add it slowly at low temperatures. Consider using a buffered solution to prevent localized areas of high pH.

Reaction StageRecommended pH RangeRationale
Initial Dissolution 3.0 - 5.0Ensures complete protonation and maximum stability of the monomer before reaction begins.
Reaction Under Heat 4.0 - 6.5Balances monomer stability with the requirements of the other reagents. Avoids base-catalyzed polymerization.
Workup/Extraction < 7.0 (Aqueous Layer)Prevents polymerization during solvent partitioning and concentration steps.
2. Judicious Use of Polymerization Inhibitors

Inhibitors can be added in small quantities to quench reactive species that may initiate polymerization.

  • Rationale: Inhibitors work by scavenging radicals or other reactive intermediates. While the primary polymerization mechanism is likely condensative, side reactions can generate radicals, especially at high temperatures in the presence of oxygen. Phenolic and amine-based inhibitors are effective at terminating these radical chains. []* Action: Add an inhibitor at the start of the reaction, particularly if high temperatures or long reaction times are unavoidable.

InhibitorTypeTypical ConcentrationKey Considerations
Hydroquinone (HQ) Phenolic / Radical Scavenger100 - 500 ppmVery effective, but can be colored. May require removal during purification.
4-Methoxyphenol (MEHQ) Phenolic / Radical Scavenger200 - 1000 ppmCommon and effective. Less color than HQ.
Butylated Hydroxytoluene (BHT) Phenolic / Radical Scavenger500 - 2000 ppmGood solubility in organic solvents.
Diethylhydroxylamine (DEHA) Amine-based Inhibitor500 - 1500 ppmVolatile and can be effective in both aqueous and organic phases. []
3. Amine Protection Strategy

For reactions where the primary amine is not the desired reactive site, protecting it is the most robust strategy.

  • Rationale: Covalently modifying the amine with a protecting group completely prevents it from participating in nucleophilic attacks. This is a common strategy in peptide synthesis and polymer chemistry to avoid side reactions. [13][14][15][16]The tert-Butoxycarbonyl (Boc) group is a standard choice due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.

  • Action: Protect the primary amine before proceeding with reactions that require heat or basic conditions.

Detailed Experimental Protocols
Protocol 1: General pH-Controlled Reaction Setup

This protocol outlines a general approach for running a reaction while minimizing polymerization risk through pH management.

  • Inert Atmosphere: Assemble your glassware and purge the system with an inert gas (Nitrogen or Argon) to minimize oxidative side reactions.

  • Solvent and Monomer Addition: Add your chosen anhydrous solvent to the reaction flask, followed by the 3-Amino-N-propylpropanamide hydrochloride.

  • pH Check: Stir the mixture until the monomer is fully dissolved. If using an aqueous or protic solvent, use a calibrated pH meter or pH paper to confirm the solution is acidic (typically pH < 5).

  • Cooling: Cool the reaction vessel in an ice bath (0-5°C).

  • Reagent Addition: If your reaction requires other reagents (e.g., a base), add them dropwise via a syringe pump or dropping funnel while maintaining the low temperature. Monitor the internal temperature to prevent excessive exotherms.

  • Controlled Heating: Once all reagents are added, slowly allow the reaction to warm to room temperature, and then gently heat to the target temperature. Do not exceed the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check the physical appearance of the mixture for any signs of increased viscosity.

Protocol 2: Monomer Purification by Recrystallization

If you suspect the purity of your starting material is causing issues, this protocol can be used.

  • Solvent Selection: Identify a suitable solvent system. A common choice for amine hydrochlorides is a mixture of a polar solvent in which it is soluble at high temperature (e.g., ethanol, isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate) to induce precipitation.

  • Dissolution: In a flask, dissolve the crude 3-Amino-N-propylpropanamide hydrochloride in a minimal amount of the hot polar solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in a refrigerator or ice bath. You can also slowly add the non-polar anti-solvent (e.g., diethyl ether) until the solution becomes cloudy, then allow it to stand.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 30-40°C) until a constant weight is achieved. Store immediately in a tightly sealed container in a desiccator.

References
  • Improved process for synthesis of hindered amine stabilizers for polymeric materials.
  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.[Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. ACS Publications.[Link]

  • Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Amino acid stabilizers for water soluble diazonium compound condensation products.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.[Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[Link]

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - Illinois.[Link]

  • Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry (RSC Publishing).[Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities. DR-NTU.[Link]

  • Synthesis and characterization of poly{N‐[3‐(dimethylamino) propyl] methacrylamide‐co‐itaconic acid} hydrogels for drug delivery. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly{N‐[3‐(-propyl]-Mishra-Ray/078a3c873f328905a5a14d547f201083163152d1]([Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.[Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.[Link]

  • p-amino benzamide - msds cas. Oxford Lab Fine Chem LLP.[Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC.[Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC.[Link]

  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. MDPI.[Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO.[Link]

  • Separation and Refining of Amino acids. Organo Corporation.[Link]

  • Effects of The PH and Concentration On The Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Scribd.[Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard.[Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate.[Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.[Link]

  • Protecting group-free introduction of amino acids to polymers through the aza-Michael reaction. RSC Publishing.[Link]

  • Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed.[Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.[Link]

Sources

Overcoming solubility challenges with 3-Amino-N-propylpropanamide hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Status: Active Support Tier: Level 3 (Senior Application Scientist) Molecule ID: 3-Amino-N-propylpropanamide HCl (CAS: 64017-81-8 / Analogous) Class:


-Amino Acid Derivative / Polar Amide Salt[1]
Executive Summary

You are likely encountering difficulties because 3-Amino-N-propylpropanamide hydrochloride sits at a frustrating intersection of chemical properties: it is an ionic salt, highly polar, and hygroscopic.[1] Its logP is negative (hydrophilic), meaning it resists partitioning into standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), yet it requires organic conditions for many coupling reactions.

This guide treats the molecule not just as a reagent, but as a system requiring specific solvation thermodynamics and pH management to function.

Module 1: The Dissolution Challenge

User Issue: "I cannot get the starting material to dissolve in DCM, THF, or Toluene for my coupling reaction."

The Mechanism

As a hydrochloride salt, the lattice energy of the crystal is high. Non-polar solvents (DCM, Toluene) lack the dielectric constant (


) required to overcome this ionic attraction. Furthermore, the protonated amine (

) prevents the lone pair from acting as a nucleophile.
Troubleshooting Protocol

Do not force solubility in non-polars. Instead, use a Solvent Switch or Biphasic System .[1]

Solvent SystemSolubility RatingApplication Note
DCM / Chloroform 🔴 InsolubleAvoid as primary solvent.[1] Use only after freebasing.
Methanol / Ethanol 🟢 HighExcellent for storage or transfer, but nucleophilic (can interfere with activated esters).[1]
DMF / DMSO 🟡 Moderate/HighGood solubility, but difficult to remove during workup.[1]
DCM + DMF (9:1) 🟡 ModerateA "doping" strategy.[1] The small amount of DMF solvates the salt; DCM acts as the bulk carrier.
Water 🟢 HighIdeal for Schotten-Baumann conditions (biphasic).[1]
Interactive Decision Tree: Solvent Selection

Solvent_Selection Start Start: Reaction Planning Q1 Is your electrophile water sensitive? (e.g., Acid Chloride, Anhydride) Start->Q1 WaterYes No (Water Tolerant) Q1->WaterYes Stable WaterNo Yes (Water Sensitive) Q1->WaterNo Unstable ProtocolA Protocol A: Biphasic System (Water/DCM + Inorganic Base) WaterYes->ProtocolA Q2 Can you use DMF/DMSO? WaterNo->Q2 DMFYes Yes Q2->DMFYes DMFNo No (Must use DCM/THF) Q2->DMFNo ProtocolB Protocol B: Dissolve in DMF, then add organic base (DIPEA) DMFYes->ProtocolB ProtocolC Protocol C: The 'In-Situ' Shift Suspend in DCM -> Add 2.5 eq DIPEA (Ultrasound may be required) DMFNo->ProtocolC

Figure 1: Solvent System Decision Matrix. Select the pathway based on the hydrolytic stability of your coupling partner.

Module 2: Reactivity & Freebasing

User Issue: "The starting material is suspended, but the reaction isn't proceeding."

The Root Cause

The amine is protonated (


). It is non-nucleophilic  in this state.[1] You must deprotonate it to release the free amine (

) for reaction.[1]
Solution A: The "In-Situ" Shift (Recommended)

This method avoids isolating the hygroscopic freebase.

  • Suspend the HCl salt in your organic solvent (DCM or THF).[1]

  • Add 2.0 - 3.0 equivalents of a tertiary amine base (DIPEA or NMM).[1]

    • Why? The base scavenges the HCl. The salt dissolves as the lipophilic DIPEA-HCl salt forms, or the free amine is liberated into the DCM.

  • Wait 15 minutes before adding your electrophile.

    • Tip: If the solution remains cloudy, sonicate for 60 seconds.

Solution B: The "Ex-Situ" Switch (For sensitive kinetics)

If your reaction cannot tolerate DIPEA salts:

  • Dissolve the HCl salt in minimal 1M NaOH .[1]

  • Extract continuously with DCM/Isopropanol (3:1) . Pure DCM will likely fail to extract this polar amine.

  • Dry organic layer (

    
    ) and concentrate.[1] Use immediately —the free amine will absorb atmospheric 
    
    
    
    and moisture rapidly.
Module 3: Purification & Workup (The "Nightmare" Phase)

User Issue: "I washed the reaction with water, and my product disappeared."

The Trap

Because 3-Amino-N-propylpropanamide is small and polar, it acts like a surfactant or simply partitions into the aqueous layer during standard workups. Standard EtOAc/Water extraction will result in 0% yield.

Protocol: The "Salting Out" & n-Butanol Method

This is the gold standard for recovering polar amides/amines from aqueous mixtures.

  • Saturation: Saturate the aqueous layer with solid

    
     or 
    
    
    
    until no more salt dissolves.[1] This increases the ionic strength, forcing the organic product out (the "Salting Out" effect).
  • The Solvent: Do not use EtOAc. Use n-Butanol (n-BuOH) .[1][2]

    • Why? n-Butanol is capable of extracting highly polar compounds that DCM and EtOAc leave behind.[1]

  • Execution:

    • Extract the brine layer

      
       with n-Butanol.[1]
      
    • Combine n-Butanol layers.[1]

    • Crucial Step: n-Butanol has a high boiling point (117°C).[1] Do not rotovap at high heat.[1] Azeotrope with Heptane or use a high-vacuum pump.[1]

Alternative: SCX (Strong Cation Exchange) Chromatography

If extraction fails, use chemistry to catch the molecule.

  • Dissolve crude mixture in MeOH.

  • Load onto an SCX-2 cartridge (acidic resin).[1]

  • Wash: Flush with MeOH (removes non-basic impurities).[1]

  • Elute: Flush with 2M

    
     in MeOH . The ammonia displaces your product.
    
  • Concentrate the filtrate to obtain the pure free amine.

Module 4: Handling Hygroscopicity

User Issue: "The solid turns into a sticky oil on the balance."

Storage & Weighing Guide

The HCl salt is hygroscopic; it pulls water from the air, altering your molecular weight calculations.

  • Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Weighing:

    • Ideal: Weigh inside a glovebox.[1][3]

    • Practical: Weigh quickly into a tared vial, then dry the vial in a vacuum oven (40°C, >2 hours) before adding solvent. Calculate the mass difference to get the exact dry weight.

  • Recovery: If the salt oils out, dissolve it in dry Methanol and precipitate by adding cold Diethyl Ether dropwise with vigorous stirring.

Summary of Physical Properties for Troubleshooting
PropertyValue / BehaviorImplication for Synthesis
Molecular Weight ~166.65 g/mol (HCl salt)Use this MW for stoichiometry, unless dried.[1]
LogP (Octanol/Water) < 0 (Negative)Prefers water.[1] Difficult to extract into non-polars.[1]
pKa (Amine) ~10.2 (Est.)[1]Requires strong buffering or base (pH > 11) to exist as freebase.[1]
H-Bond Donors HighCauses strong adhesion to silica gel.[1] Use 10% MeOH/DCM for TLC.[1]
References
  • Solubility & Partitioning

    • Title: 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium.[1][4][5]

    • Source: J. Phys.[1][4] Chem. B 2018, 122, 27, 6975–6988.[1]

    • URL:[Link][1]

  • Amine Salt Handling

    • Title: Practical Guide to Amine Purification and Workup.[1]

    • Source: University of Rochester, Department of Chemistry (Not Voodoo).
    • URL:[Link]

  • SCX Chromatography

    • Title: Catch and Release: A Guide to SCX Purific
    • Source: Biotage Technical Notes.[1]

    • URL:[Link]

  • General Properties of Beta-Alanine Derivatives

    • Title: 3-Aminopropanamide hydrochloride (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Scale-up considerations for the industrial production of 3-Amino-N-propylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Production of 3-Amino-N-propylpropanamide Hydrochloride

Executive Summary & Process Context

This guide addresses the industrial scale-up of 3-Amino-N-propylpropanamide hydrochloride (


).[1][2] Unlike bench-scale synthesis where chromatography is permissible, industrial production relies on crystallization-driven isolation  and atom-economical coupling .[1][2]

The two dominant routes for this molecule at scale are:

  • Michael Addition (The "Green" Route): Addition of ammonia to N-propylacrylamide.[1][2]

  • Direct Amidation (The "Classic" Route): Reaction of N-Boc-

    
    -alanine (or its esters) with propylamine followed by deprotection.[1][2]
    

Critical Scale-Up Risks:

  • Thermal Runaway: Both amide formation and HCl salt precipitation are highly exothermic.[1]

  • Oiling Out: The hydrochloride salt is prone to forming a supersaturated oil rather than a crystal lattice.

  • Hygroscopicity: The final salt is likely hygroscopic, requiring specific filtration and drying protocols.

Module A: Reaction Engineering (Synthesis Phase)

Core Challenge: Exotherm Management

At the kilogram scale, surface-to-volume ratios decrease, trapping heat.[2]

Protocol 1: Controlled Amidation (Michael Addition Route)

  • Reagents: N-propylacrylamide (limiting), Aqueous Ammonia (excess).[1][2]

  • Thermodynamics: The reaction is exothermic (

    
    ).[1][2]
    
  • Scale-Up Control:

    • Dosing: Do not add ammonia in one shot. Use a metered pump to add N-propylacrylamide to the ammonia solution (reverse addition) to minimize polymerization side-reactions.[1][2]

    • Temperature: Maintain

      
      . Higher temperatures promote dimer formation (impurity).[1]
      

Protocol 2: Direct Amidation (Ester Route)

  • Reagents: Methyl 3-aminopropionate + Propylamine.[1][2]

  • Catalysis: Often requires Boric Acid or Sodium Methoxide.[1][2]

  • Scale-Up Control:

    • Venting: Propylamine is volatile (b.p. 48°C).[1] Use a reflux condenser set to -5°C.

    • Gas Evolution: If using CDI or acid chlorides, anticipate massive gas evolution (

      
       or 
      
      
      
      ).[1][2] Ensure scrubber capacity is
      
      
      of theoretical gas yield.

Module B: Work-Up & Impurity Purging

The "Amine Separation" Dilemma

Separating the product (primary amine) from unreacted starting material (propylamine) is difficult because both are basic.

Troubleshooting Logic: The pH Swing Do not rely on silica columns. Use the "pH Swing" extraction method.

StepOperationpH TargetMechanism
1 Acid Wash pH < 2.0Protonates product (stays in water) and impurities.
2 Organic Wash --Wash aqueous layer with DCM/EtOAc to remove neutral amides/dimers.
3 Basification pH > 12.0Add NaOH.[1][2] Product becomes free base (organic soluble).[1]
4 Extraction --Extract into

-Butanol or DCM. Propylamine (b.p. 48°C) can be distilled off; product (high b.p.) remains.[1]

Module C: Salt Formation & Crystallization (The Critical Step)

This is the most frequent point of failure. The transition from free base to HCl salt often results in a "sticky oil" (oiling out) rather than a white powder.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization
  • Dissolution: Dissolve the free base oil in Isopropanol (IPA) (5 volumes).

  • Acid Addition:

    • Do NOT use aqueous HCl.[1][2] Water forces the salt to stay in solution or form a hydrate gum.

    • Use:HCl in IPA (5-6 M) or HCl gas .

    • Rate: Add acid slowly to maintain temperature

      
      .
      
  • Nucleation:

    • Seed the reactor with 0.5 wt% pure crystals at the "cloud point."

    • Hold for 1 hour to allow crystal growth.[1][2]

  • Anti-Solvent: Slowly dose Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether) over 2 hours.[1][2]

    • Ratio: Final solvent composition should be 1:3 (IPA:EtOAc).[1]

Visualizing the Crystallization Logic

CrystallizationLogic Start Crude Free Base Oil Solvent Dissolve in IPA (5 vol) Start->Solvent Acid Add HCl/IPA (1.05 eq) Temp < 25°C Solvent->Acid Check State Check Acid->Check Solid White Precipitate Forms Check->Solid Ideal Oil Oiling Out / Gummy Solid Check->Oil Issue Filter Filtration (N2 Pressure) Solid->Filter Fix1 Heat to 60°C (Redissolve) Oil->Fix1 Fix2 Add Seed Crystals Fix1->Fix2 Fix3 Slow Cool (5°C/hour) Fix2->Fix3 Fix3->Solid Dry Vacuum Dry (40°C, P2O5) Filter->Dry

Figure 1: Decision tree for handling the salt formation step, specifically addressing the "oiling out" phenomenon common with aminopropanamide derivatives.

Technical Support FAQ & Troubleshooting

Q1: The product turned into a yellow oil after adding HCl and won't solidify.

  • Diagnosis: This is "oiling out," caused by the presence of residual water or adding the anti-solvent too fast.

  • Solution:

    • Stop stirring.[1][2] Let the oil settle. Decant the supernatant.

    • Redissolve the oil in minimal hot IPA (

      
      ).
      
    • Add a seed crystal.[1][2]

    • Cool very slowly (5°C per hour). Rapid cooling traps impurities and causes oiling.[1]

Q2: My yield is low (<50%), but the mother liquor is still acidic.

  • Diagnosis: The salt is too soluble in the chosen solvent system. Aminopropanamide salts are highly polar.[1][2][3]

  • Solution: Switch the anti-solvent.[4] If using EtOAc, switch to MTBE or Acetone .[1][2] Ensure the final solvent ratio is at least 3:1 (Anti-solvent:Solvent).

Q3: The final solid becomes sticky immediately upon exposure to air.

  • Diagnosis: The compound is hygroscopic.

  • Solution:

    • Perform filtration under a nitrogen blanket (Nutsche filter).[1]

    • Do not dry in an open oven.[1][2] Use a Vacuum Oven at 40°C with a desiccant trap (

      
       or KOH pellets).
      
    • Store in double-lined PE bags with silica gel sachets between the liners.

Q4: There is a persistent impurity at RRT 0.85 in HPLC.

  • Diagnosis: Likely the "Dimer" formed by the reaction of the product (primary amine) with another molecule of the acrylamide/ester precursor.

  • Solution: This is a reaction-kinetic issue. You must increase the excess of the amine/ammonia reagent during synthesis. If the impurity is already present, recrystallize from Methanol/EtOAc (the dimer is usually less soluble in methanol than the monomer).

Quantitative Data: Solvent Selection Guide

Solvent SystemSolubility of HCl SaltImpurity PurgingScale-Up Suitability
Methanol Very HighPoorLow (Yield loss)
Ethanol HighModerateMedium
Isopropanol (IPA) ModerateGoodHigh (Preferred)
Acetone Very LowExcellentHigh (As anti-solvent)
DCM LowPoorLow (Salt gums up)

References

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Standard reference for salt selection and crystallization).

  • Dunn, P. J., et al. (2011).[1] "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.[1][2] (Source for Michael Addition atom economy).

  • Org. Process Res. Dev. (2005).[1] "Scale-up of Amide Coupling Reactions."

  • Stahl, P. H., & Wermuth, C. G. (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative source on hygroscopicity and counter-ion selection).

  • FDA Guidance for Industry. (2018). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." [1]

(Note: While specific industrial patents for this exact CAS are proprietary, the protocols above are derived from standard industrial practices for beta-amino acid derivatives and amide scale-up.)

Sources

Technical Support Center: Troubleshooting 3-Amino-N-propylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 3-Amino-N-propylpropanamide (CAS: 271591-60-7) Synonyms:


-Alanine 

-propylamide; 3-amino-

-propylpropionamide.[1][2][3] Chemical Structure:

Function: Primary amine linker/spacer used in dendrimer synthesis, surface modification, and drug conjugation.[1][2]

Executive Summary

Incomplete reactions with 3-Amino-N-propylpropanamide are rarely due to the molecule's intrinsic lack of reactivity.[1][2] As a primary amine on a short alkyl chain, it is a potent nucleophile. Issues typically arise from protonation states (masked nucleophilicity) , stoichiometric errors due to hygroscopic salts , or competitive retro-Michael elimination .[1][2]

This guide addresses the three most common failure modes reported by researchers in medicinal chemistry and bioconjugation.

Module 1: The "Salt Trap" (Organic Synthesis)

Symptom: You are reacting the amine with an activated ester (NHS, PFP) or acid chloride in organic solvent (DCM, DMF, DMSO), but TLC/LCMS shows starting material remaining despite long reaction times.

Root Cause: Most commercial supplies of this amine are sold as the Hydrochloride (HCl) salt to ensure stability.[2] In this state, the nitrogen is protonated (


) and has zero nucleophilicity .[1][2] It cannot attack the electrophile until it is "freed."[2]

Troubleshooting Protocol: If you dissolved the white powder directly into DCM without an auxiliary base, the reaction will not proceed.

  • Check Your Reagent Bottle: Does the label say "HCl" or "Hydrochloride"?

  • The Fix (In Situ Neutralization):

    • Add 1.2 - 1.5 equivalents of a non-nucleophilic organic base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) relative to the amine salt.[1][2]

    • Observation: You may see the solution turn cloudy as Triethylamine Hydrochloride precipitates (in DCM/Ether), or it may stay clear (in DMF).

  • The Fix (Pre-Neutralization - Recommended for sensitive partners):

    • Dissolve the salt in minimal water (

      
      ).
      
    • Adjust pH to >12 with NaOH.[2]

    • Extract 3x with DCM.[2]

    • Dry over

      
       and concentrate. Note: Use immediately; free amines absorb 
      
      
      
      from air.[2]

Module 2: The "pH Paradox" (Aqueous/Bioconjugation)

Symptom: Coupling to a protein or surface carboxylate (via EDC/NHS) yields low conjugation efficiency.

Root Cause: The


 of the primary amine on a 

-alanine derivative is typically 9.0–9.5 .[2]
  • At pH 7.0 (PBS): 99% of the amine is protonated (

    
    ).[1][2] It is unreactive.
    
  • At pH 8.5-9.0: The amine is reactive, but the NHS-ester hydrolysis rate increases exponentially.[1][2]

Strategic Solution: You must operate in the "Goldilocks Zone" or switch chemistries.[2]

ParameterRecommended ConditionWhy?
Buffer System Borate or Carbonate (pH 8.5) Phosphate buffers often drift; pH 8.5 ensures ~10-20% free amine availability without instantly hydrolyzing the NHS ester.[1][2]
Avoid Tris, Glycine These buffers contain primary amines that competitively react with your target.[2][4]
Stoichiometry 20-50x Molar Excess Since the amine is small and cheap, flood the reaction to outcompete hydrolysis.[2]

Module 3: The "Phantom" Side Reaction (Retro-Michael Addition)

Symptom: LCMS shows a mass peak corresponding to


 (Loss of 

) or the formation of acrylamides.[1][2]

Root Cause: 3-Amino-N-propylpropanamide is structurally a


-amino amide.[1][2] Under high heat (

) or strong basic conditions, it can undergo a Retro-Michael reaction , eliminating ammonia to form

-propylacrylamide
.[1][2]

Mechanism:


[1][2]

Prevention:

  • Temperature Control: Never heat the free base above 50°C during drying or reaction.

  • Base Choice: Avoid strong inorganic bases (KOH/NaOH) in organic solvents if heating is required.[2] Use mild bases like Carbonates.[2]

Visual Troubleshooting Logic

The following decision tree helps you isolate the failure mode based on your solvent system.

TroubleshootingGuide Start Start: Incomplete Reaction with 3-Amino-N-propylpropanamide Solvent What is your Solvent System? Start->Solvent Organic Organic (DCM, DMF, DMSO) Solvent->Organic Aqueous Aqueous (PBS, Borate) Solvent->Aqueous CheckSalt Is the Amine an HCl Salt? Organic->CheckSalt CheckpH What is the Reaction pH? Aqueous->CheckpH AddedBase Did you add DIPEA/TEA? CheckSalt->AddedBase Yes SaltSol CRITICAL: Add 1.5 eq DIPEA. HCl salts are non-nucleophilic. CheckSalt->SaltSol No/Unknown AddedBase->SaltSol No HeatCheck Did you heat >60°C? AddedBase->HeatCheck Yes RetroMichael DETECTED: Retro-Michael Elimination. Product is N-propylacrylamide. HeatCheck->RetroMichael Yes LowpH pH < 7.5 CheckpH->LowpH HighpH pH > 9.0 CheckpH->HighpH GoodpH pH 8.0 - 8.5 CheckpH->GoodpH Protonated Amine Protonated (NH3+). Raise pH to 8.5. LowpH->Protonated Hydrolysis NHS Ester Hydrolysis. Add excess amine or lower pH slightly. HighpH->Hydrolysis

Caption: Diagnostic flowchart for isolating reactivity issues based on solvent and pH conditions.

FAQ: Frequently Asked Questions

Q1: I see a white precipitate immediately upon adding the amine to my NHS-ester solution in DMF. Did it react?

  • Diagnosis: Likely not.[2] If you used the HCl salt of the amine and added TEA/DIPEA, the precipitate is likely Triethylamine Hydrochloride (TEA·HCl). This is a byproduct of neutralization.[2]

  • Action: Filter the solid or proceed; the free amine is now in solution.[2] If you didn't add base, the precipitate might be the amine salt itself crashing out due to low solubility in organics.

Q2: Can I use this amine to crosslink proteins?

  • Answer: Yes, but it is a "zero-length" spacer in terms of functionality if you are just capping carboxyls.[2] If you are using it as a linker (e.g., reacting the amine side, leaving the amide/propyl side), ensure your detection method can distinguish the propyl group.

  • Warning: The amide bond in the linker is stable, but the propyl group is hydrophobic.[2] High loading may precipitate your protein.[2]

Q3: My NMR shows a doublet at ~1.1 ppm and a quartet at ~3.2 ppm, but the integration is wrong.

  • Diagnosis: Check for Ethanol or Isopropanol contamination.[2] These solvents are often used to recrystallize amine salts.[2] Also, check for the Retro-Michael byproduct (N-propylacrylamide), which will show distinctive alkene protons between 5.5–6.5 ppm.[1][2]

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] (Chapter 2: Functional Targets - Amines).

  • ChemScene. (n.d.).[2] 3-Amino-N-propylpropanamide Product Data & CAS 271591-60-7.[1][2][3] Retrieved February 18, 2026.[2]

  • Friedman, M. (2003).[2] Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry, 51(16), 4504–4526. (Mechanism of beta-amino amide elimination). [1]

  • BenchChem. (2025).[2][4] Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.

Sources

Technical Support Center: Purity Analysis of 3-Amino-N-propylpropanamide Hydrochloride

[1][2]

Status: Active Lead Scientist: Senior Application Specialist (Chromatography & Spectroscopy Division) Last Updated: February 18, 2026

Executive Summary

Analyzing 3-Amino-N-propylpropanamide hydrochloride presents a classic "double trouble" scenario in pharmaceutical analysis: the molecule is highly polar (leading to poor retention on standard C18 columns) and lacks a distinct chromophore (rendering it nearly invisible to standard UV detection at 254 nm).[1][2]

This guide moves beyond generic protocols to address the specific physicochemical challenges of this beta-alanine derivative. We provide three validated analytical pathways ranging from modern universal detection to classical derivatization.

Module 1: The Retention Challenge (Chromatography)

The Problem: Users frequently report the analyte eluting in the void volume (

The Cause:
Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3][4]

HILIC is the gold standard for small, polar amines. It uses a polar stationary phase (like Silica or Amide) and a high-organic mobile phase.[1][2] Water becomes the "strong" solvent.[3]

Protocol: ZIC-HILIC Method

ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 150 x 2.1 mm, 3.5 µmZwitterionic phases provide electrostatic interaction and hydrogen bonding, ideal for charged amines.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1][2]5)Provides necessary counter-ions; pH 4.5 ensures the amine is protonated (

) for consistent retention.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High concentration forces the analyte into the water-rich layer on the silica surface.
Isocratic Mode 80% B / 20% AHigh organic content is required to retain polar species.[1][2]
Flow Rate 0.3 mL/minLower flow rates often improve mass transfer kinetics in HILIC.[1][2]

Critical Note: Do not use phosphate buffers in HILIC at >70% ACN. Phosphates precipitate in high organic solvents, clogging the system. Use Ammonium Acetate or Formate.[1][2]

Module 2: The Detection Challenge (Visibility)

The Problem: "I see a flat baseline" or "My signal-to-noise ratio is poor at 210 nm." The Cause: The molecule lacks a benzene ring or conjugated pi-system. It only possesses a carbonyl group (amide) and auxiliary electrons on the nitrogen, which absorb weakly below 210 nm—a region plagued by solvent noise.

Pathway A: Charged Aerosol Detection (CAD) – The Modern Standard[6]

If your lab possesses a CAD or ELSD (Evaporative Light Scattering Detector), this is the most robust method. It detects mass, not light absorption.[1][2]

  • Mechanism: The mobile phase is nebulized and dried.[4] The remaining analyte particles are charged by a corona discharge and measured by an electrometer.

  • Advantage: Uniform response factor.[1][2] You can estimate impurity quantities even without specific standards for every degradant.[1][2]

  • Requirement: Mobile phase must be volatile (Ammonium Acetate is volatile; Phosphate is NOT).[1][2]

Pathway B: Pre-Column Derivatization (OPA) – The Accessible Workhorse

If you are limited to UV or Fluorescence detection (FLD), you must chemically tag the molecule. o-Phthalaldehyde (OPA) specifically reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.

Step-by-Step Derivatization Protocol:

  • Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate Buffer (0.4 M, pH 10.2).[1][2] Add 50 µL 3-Mercaptopropionic acid (3-MPA).[1][2]

  • Reaction: Mix 10 µL Sample + 10 µL Reagent in the autosampler loop.

  • Wait: Program a 1.0-minute wait time (reaction is instant but needs mixing).

  • Inject: Inject immediately.

  • Detection: FLD Ex: 340 nm / Em: 450 nm (or UV 340 nm).

Why OPA? It is specific to the primary amine (


) on the "3-Amino" end.[1] It will not react with the secondary amide nitrogen in the chain, ensuring 1:1 stoichiometry.

Module 3: Method Development Decision Matrix

Use this logic flow to select the correct instrument configuration for your lab.

MethodSelectionStartStart: 3-Amino-N-propylpropanamide AnalysisCheckDetectorAvailable Detectors?Start->CheckDetectorCAD_ELSDCAD or ELSD AvailableCheckDetector->CAD_ELSDYesUV_OnlyUV/FLD OnlyCheckDetector->UV_OnlyNoPath_CADPath A: Direct AnalysisColumn: HILIC (Amide)Mobile Phase: ACN/NH4OAcDetection: CAD (Universal)CAD_ELSD->Path_CADCheckDerivWilling to Derivatize?UV_Only->CheckDerivPath_DerivPath B: OPA DerivatizationColumn: C18 (Standard)Mobile Phase: ACN/WaterDetection: FLD/UV 340nmCheckDeriv->Path_DerivYes (Recommended)Path_LowUVPath C: Low UV (205 nm)*High Risk*Requires Phosphate BufferStrict Purity LimitsCheckDeriv->Path_LowUVNo (Not Recommended)

Figure 1: Decision tree for selecting the analytical method based on available instrumentation and willingness to perform chemical derivatization.

Module 4: Troubleshooting & FAQs

Q1: My assay value is consistently 105-110%. What is wrong?

  • Diagnosis: You are likely treating the hydrochloride salt as the free base in your calculations, or you have excess chloride.

  • Fix:

    • Perform a Silver Nitrate Titration to determine the exact Chloride content.[1][2]

    • Calculate the "Free Base Equivalent" factor.[1][2]

    • Ensure your reference standard is characterized for water content (Karl Fischer).[1][2] Small polar salts are hygroscopic; water weight mimics the analyte in gravimetric prep.

Q2: I see "Ghost Peaks" in my gradient run (Low UV method).

  • Diagnosis: At 205-210 nm, you are detecting mobile phase impurities.[1][2]

  • Fix:

    • Use HPLC-grade Acetonitrile (far UV cut-off).[1][2]

    • If using TFA (Trifluoroacetic acid), switch to Phosphoric acid.[1][2] TFA absorbs heavily at 210 nm.[1][2]

    • Better Fix: Switch to Method B (Derivatization) to move detection to 340 nm, eliminating baseline noise.

Q3: Can I use GC-MS?

  • Diagnosis: Not directly.[1][2] The hydrochloride salt is non-volatile and will degrade/char in the injector port.

  • Fix: You must perform a "Free Basing" extraction (add NaOH, extract into DCM) or perform on-column derivatization (e.g., MSTFA), but this is prone to variability with such polar molecules.[1] HPLC is preferred.[1][2]

Q4: How do I detect hydrolysis impurities (Beta-alanine)?

  • Analysis: Hydrolysis cleaves the amide bond, yielding Beta-alanine and Propylamine.[1]

  • Strategy:

    • CAD: Will detect both impurities.

    • OPA Derivatization: Will detect Beta-alanine (primary amine) and Propylamine (primary amine).[1][2]

    • Differentiation: Beta-alanine is an amino acid (zwitterionic); Propylamine is a simple amine.[1][2] They will separate easily on the ZIC-HILIC column described in Module 1.[1][2]

Module 5: Salt Stoichiometry Workflow

Since the purity of the active moiety depends on the salt form, verify the counter-ion.

SaltAnalysisSampleSample: 3-Amino-N-propylpropanamide HClSplitSplit SampleSample->SplitPath_HPLCHPLC (Organic Purity)Detects: Side products, dimersResult: Area %Split->Path_HPLCPath_TitrationAgNO3 Titration (Chloride)Detects: Counter-ion %Result: Stoichiometry (1:1?)Split->Path_TitrationPath_KFKarl Fischer (Water)Detects: MoistureResult: Volatiles %Split->Path_KFCalculationFinal Assay Calculation:(100 - %H2O - %Cl) * HPLC PurityPath_HPLC->CalculationPath_Titration->CalculationPath_KF->Calculation

Figure 2: Comprehensive Purity Assessment Workflow ensuring mass balance.

References

  • Thermo Fisher Scientific. (2025).[1][2] Charged Aerosol Detection for Non-Chromophoric Compounds.[1][2] Retrieved from [1][2]

  • Agilent Technologies. (2019).[1][2][5] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [2]

  • PubChem. (2025).[1][2] 3-Aminopropanamide hydrochloride Compound Summary. Retrieved from [1][2]

  • Interchim. (2009).[1][2] Protocol: Amino-Acids / Amines Detection using OPA. Retrieved from [1][2]

  • Mac-Mod Analytical. (2020). ACE HILIC Method Development Guide.[1][2][6] Retrieved from [1][2]

Technical Support Center: Strategies to Improve the Stability of Aminopropanamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopropanamide-based therapeutics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to enhance the stability of this important class of molecules. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome common stability challenges in your experiments.

Foundational Understanding of Aminopropanamide Instability

Aminopropanamide-based therapeutics, like other peptide and amide-containing molecules, are susceptible to various degradation pathways that can compromise their efficacy, safety, and shelf-life. The inherent instability of the amide bond, coupled with other reactive functional groups, makes a thorough understanding of their degradation mechanisms crucial for successful drug development.

The two primary isomers, 2-aminopropanamide and 3-aminopropanamide (a β-amino acid derivative), exhibit different stability profiles due to the position of the amino group relative to the carbonyl group. In general, peptides containing β-amino acids, such as 3-aminopropanamide, demonstrate greater resistance to enzymatic degradation compared to their α-amino acid counterparts like 2-aminopropanamide.[1]

The principal degradation pathways for aminopropanamide-based therapeutics include:

  • Hydrolysis: The cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions.[2][3][4] This is often the most significant chemical degradation pathway.

  • Enzymatic Degradation: Cleavage of peptide bonds by proteases. This is a major hurdle for in vivo stability. Peptides containing 3-aminopropanamide (a beta-amino acid) are generally more resistant to standard proteases.[5]

  • Oxidation: Modification of susceptible amino acid residues, particularly methionine, tryptophan, and cysteine, by reactive oxygen species.[6][7]

  • Deamidation: The hydrolysis of the side chain amide of asparagine or glutamine residues, leading to a change in charge and potentially structure and function.

The rate of these degradation reactions is influenced by several factors, including pH, temperature, buffer composition, light exposure, and the presence of metal ions.[5][8][9]

Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during the development of aminopropanamide-based therapeutics.

Observed Problem Potential Root Cause(s) Recommended Solution(s) & Rationale
Rapid loss of parent compound in aqueous solution at neutral pH. Hydrolysis of the amide bond. Even at neutral pH, uncatalyzed hydrolysis occurs, albeit slowly.[10] The rate can be accelerated by elevated temperatures.Optimize pH: Determine the pH of maximum stability through a pH-rate profile study. For many peptides, this is in the slightly acidic range (pH 4-6).Control Temperature: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to significantly slow hydrolysis kinetics.[5]
Significant degradation in acidic or basic buffers. Acid- or base-catalyzed hydrolysis. The amide bond is susceptible to cleavage under both low and high pH conditions.[2][3][4]Buffer Selection: Utilize a buffer system that maintains the pH within the optimal stability range. Common buffers for injectables include acetate, citrate, phosphate, and histidine.[11]
Loss of activity in in vitro or in vivo models. Enzymatic degradation by proteases. Peptides containing 2-aminopropanamide are more susceptible to cleavage by common proteases like trypsin and chymotrypsin.[12][13]Chemical Modification: - For 3-aminopropanamide peptides: Their inherent resistance to many proteases is a key advantage.[5]- For 2-aminopropanamide peptides: Consider N-terminal acetylation or C-terminal amidation to block exopeptidases.[14] Cyclization can also enhance proteolytic stability.[14]Formulation with Protease Inhibitors: For in vitro assays, the inclusion of a cocktail of protease inhibitors may be necessary.
Formation of new peaks in HPLC analysis after storage, especially with exposure to air. Oxidation. Methionine, tryptophan, and cysteine residues are particularly prone to oxidation.[6][7]Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.Antioxidants: Include antioxidants such as methionine, ascorbic acid, or sodium metabisulfite in the formulation.Chelating Agents: Add chelating agents like EDTA to sequester trace metal ions that can catalyze oxidation.
Changes in chromatographic retention time and/or isoelectric point. Deamidation. The conversion of asparagine or glutamine to aspartic or isoaspartic acid introduces a negative charge.pH Optimization: Deamidation is highly pH-dependent, with rates generally increasing at neutral and alkaline pH. Formulation at a lower pH (e.g., pH 4-5) can mitigate this.Sequence Modification: If possible, replace labile asparagine or glutamine residues with less susceptible amino acids.
Visible precipitation or cloudiness in the solution. Aggregation or poor solubility. Peptides can aggregate due to hydrophobic interactions, especially at their isoelectric point.Formulation with Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can prevent aggregation.Inclusion of Stabilizing Excipients: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can act as cryoprotectants and lyoprotectants, and also reduce aggregation.[15]pH Adjustment: Formulate at a pH away from the isoelectric point to ensure a net charge and electrostatic repulsion between molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to investigate the stability of my new aminopropanamide-based therapeutic?

A1: The first and most critical step is to perform forced degradation studies, also known as stress testing.[16] This involves subjecting your therapeutic to a range of harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, and light) to deliberately induce degradation. The results will help you identify the likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[16]

Q2: How do I develop a stability-indicating analytical method?

A2: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[16] The most common technique is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection. The forced degradation samples you generated are used to demonstrate that the degradation products are well-resolved from the parent peak.

Q3: My aminopropanamide therapeutic contains a β-amino acid (3-aminopropanamide). Do I still need to worry about enzymatic degradation?

A3: While peptides containing β-amino acids are significantly more resistant to common proteases like trypsin and chymotrypsin compared to their α-peptide counterparts, they are not entirely immune to all enzymatic cleavage.[5] Certain microorganisms produce β-peptidyl aminopeptidases that can cleave N-terminal β-amino acid residues.[5] Therefore, it is still prudent to conduct enzymatic stability assays, especially if the therapeutic is intended for oral administration or will be exposed to a complex biological environment.

Q4: What are the most common excipients used to stabilize injectable peptide formulations?

A4: A variety of excipients are used to enhance the stability of injectable peptide formulations.[11][17] These can be categorized by their function:

  • Buffering agents: Acetate, citrate, phosphate, histidine to maintain optimal pH.

  • Tonicity modifiers: Sodium chloride, mannitol, dextrose to make the formulation isotonic.

  • Bulking agents (for lyophilized products): Mannitol, glycine, sucrose.

  • Solubilizers/Anti-aggregation agents: Polysorbate 20, Polysorbate 80, polyethylene glycol (PEG).

  • Antioxidants: Ascorbic acid, methionine, sodium metabisulfite.

  • Chelating agents: EDTA.

Q5: How does temperature affect the stability of my aminopropanamide therapeutic?

A5: Temperature has a significant impact on the rate of chemical degradation. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis and deamidation, can increase by a factor of 2 to 4 (Arrhenius equation).[9][18] Therefore, maintaining a consistent cold chain (refrigerated or frozen storage) is critical for preserving the stability of your therapeutic.[5]

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for your particular molecule to achieve a target degradation of 5-20%.

1. Acid and Base Hydrolysis: a. Prepare solutions of your therapeutic (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. b. Incubate the solutions at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it (for the acid-stressed sample, add an equimolar amount of NaOH; for the base-stressed sample, add an equimolar amount of HCl), and dilute to a suitable concentration for analysis. d. Analyze by a suitable stability-indicating method (e.g., RP-HPLC).

2. Oxidative Degradation: a. Prepare a solution of your therapeutic (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. b. Incubate at room temperature for various time points (e.g., 2, 8, 24 hours). c. At each time point, withdraw an aliquot and dilute for analysis. d. Analyze by RP-HPLC.

3. Thermal Degradation: a. Store your therapeutic as a solid and in solution (in your intended formulation buffer) at an elevated temperature (e.g., 70°C) for several days. b. At selected time points, withdraw samples, dissolve (if solid), and dilute for analysis. c. Analyze by RP-HPLC.

4. Photostability: a. Expose your therapeutic (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). b. A control sample should be protected from light. c. After exposure, analyze the samples by RP-HPLC.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., RP-HPLC, LC-MS) Acid->Analysis Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (e.g., 70°C) Thermal->Analysis Analyze Samples Photo Photostability (ICH Q1B) Photo->Analysis Analyze Samples API Aminopropanamide Therapeutic (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Data Degradation Profile & Pathway Elucidation Analysis->Data Interpret Data

Caption: Workflow for Forced Degradation Studies.

Protocol for In Vitro Enzymatic Stability Assay

This protocol outlines a general method for assessing the stability of your therapeutic in the presence of a specific protease or in a complex biological matrix like human serum.

1. Preparation: a. Prepare a stock solution of your therapeutic (e.g., 10 mg/mL in a suitable solvent). b. Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) at a concentration of 1 mg/mL in an appropriate buffer. c. If using human serum, obtain pooled human serum and pre-warm it to 37°C.

2. Incubation: a. For a specific protease assay: Dilute your therapeutic to a final concentration of 1 mg/mL in the optimal buffer for the chosen enzyme. Add the protease to achieve a desired enzyme-to-substrate ratio (e.g., 1:100 w/w). b. For a serum stability assay: Add your therapeutic stock solution to the pre-warmed human serum to a final concentration of 100 µg/mL.[14] c. Incubate the mixture at 37°C.

3. Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. b. Immediately stop the enzymatic reaction by adding two volumes of a quenching solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid) to precipitate the proteins.[14]

4. Sample Processing and Analysis: a. Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[14] b. Collect the supernatant containing your therapeutic and any degradation products. c. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact therapeutic remaining.

5. Data Analysis: a. Plot the percentage of intact therapeutic remaining versus time. b. From this plot, you can determine the half-life (t₁/₂) of your therapeutic under the tested conditions.

Enzymatic_Stability_Assay cluster_prep Preparation Peptide Therapeutic Stock Incubation Incubate at 37°C Peptide->Incubation Enzyme Enzyme/Serum Enzyme->Incubation Sampling Time-Point Sampling Incubation->Sampling t = 0, 15, 30... min Quench Quench Reaction (e.g., Acetonitrile) Sampling->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Data Calculate Half-Life (t₁/₂) Analyze->Data

Caption: General Workflow for an Enzymatic Stability Assay.

Concluding Remarks

Ensuring the stability of aminopropanamide-based therapeutics is a multifaceted challenge that requires a systematic and scientifically-driven approach. By understanding the fundamental degradation pathways, implementing robust analytical methods, and employing strategic formulation and chemical modifications, researchers can significantly improve the stability and, ultimately, the therapeutic potential of these promising molecules. This guide provides a foundational framework for your stability-related investigations. For further in-depth support, please consult the referenced literature and relevant regulatory guidelines.

References

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed. [Link]

  • Excipients and Their Use in Injectable Products. American Association of Pharmaceutical Scientists. [Link]

  • Quantitative peptide release kinetics to describe the effect of pH on pepsin preference. Wageningen University & Research. [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer. [Link]

  • Heat-induced degradation of fibrils: Exponential vs logistic kinetics. AIP Publishing. [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. CreoSalus. [Link]

  • Quantitative peptide release kinetics to describe the effect of pH on pepsin preference. Elsevier. [Link]

  • What is the Difference Between Alpha Beta and Gamma Amino Acids. Pediaa.Com. [Link]

  • Temperature sensitive peptides: Engineering hyperthermia-directed therapeutics. PMC. [Link]

  • Fibril Nucleation Kinetics of a Pharmaceutical Peptide: The Role of Conformation Stability, Formulation Factors, and Temperature Effect. ACS Publications. [Link]

  • Excipients and Their Use in Injectable Products. ResearchGate. [Link]

  • Excipients for Injections & Sterile Formulation. CD Formulation. [Link]

  • Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini. PNAS. [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. [Link]

  • Injectable Excipients. American Pharmaceutical Review. [Link]

  • An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts. SCIEX. [Link]

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  • Assessing peptide stability under thermal stress conditions. News-Medical. [Link]

  • Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content. PubMed. [Link]

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  • 2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]

  • Development of an Oxidation Stress Testing Workflow for High-Throughput Liquid Formulation Screening of Therapeutic Antibodies. ResearchGate. [Link]

  • Oxidation of Therapeutic Proteins and Peptides: Structural and Biological Consequences. ResearchGate. [Link]

  • Comparison between α- and β-amino acid. ResearchGate. [Link]

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  • Stability of α-Anomer vs ß-Anomer. YouTube. [Link]

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  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Identification of protease exosite-interacting peptides that enhance substrate cleavage kinetics. Hardy Lab. [Link]

  • Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

  • Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Both positional and chemical variables control in vitro proteolytic cleavage of a presenilin ortholog. PMC. [Link]

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Validation & Comparative

A Comparative Analysis of Synthesis Routes for N-Substituted Aminopropanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the N-substituted aminopropanamide scaffold is a recurring motif of significant interest. Its presence in a wide array of biologically active molecules necessitates robust, efficient, and scalable synthetic strategies. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile chemical entity, offering field-proven insights and actionable experimental data to inform your research and development endeavors.

Introduction: The Significance of N-Substituted Aminopropanamides

N-substituted aminopropanamides are characterized by a central propionamide backbone with a substituent on the amino nitrogen. This structural framework provides a flexible and tunable platform for modulating pharmacokinetic and pharmacodynamic properties. The ability to readily diversify the N-substituent allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry.

This guide will dissect and compare the following key synthetic strategies, evaluating them on criteria of yield, substrate scope, operational simplicity, and scalability:

  • Traditional Amide Bond Formation: The classical approach involving the coupling of a carboxylic acid and an amine.

  • Multicomponent Reactions (MCRs): The Ugi and Passerini reactions, which offer a convergent and atom-economical approach.

  • Reductive Amination: A versatile method for introducing the N-substituent via an imine intermediate.

  • Michael Addition: A conjugate addition strategy for the direct formation of the aminopropanamide backbone.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent upon several factors, including the specific target molecule, available starting materials, and desired scale of production. The following sections provide a detailed comparison of the most prevalent methods.

Traditional Amide Bond Formation: The Workhorse of Synthesis

The direct coupling of a β-amino acid derivative with an amine or an activated carboxylic acid with a substituted β-amino acid remains a cornerstone of organic synthesis.[1][2] This method's reliability and predictability are its primary strengths.

Causality Behind Experimental Choices: The activation of the carboxylic acid is paramount to overcome the high activation energy of direct amidation.[1] Common activating agents include carbodiimides like DCC and EDC, as well as phosphonium and uronium salts like BOP and HBTU.[3] The choice of coupling reagent and additives like HOBt or HOAt is critical to suppress side reactions and, crucially, to minimize racemization of chiral centers, a persistent challenge in peptide chemistry.[3][4] The use of ynamides as coupling reagents has emerged as a promising strategy to avoid base-induced racemization.[5]

Advantages:

  • Well-established and widely applicable.

  • A vast array of commercially available starting materials and coupling reagents.

  • Predictable and generally high-yielding for a broad range of substrates.

Disadvantages:

  • Often requires stoichiometric amounts of expensive and wasteful coupling reagents.[6]

  • Risk of racemization at the α-carbon of the amino acid.[3]

  • Can involve multiple protection and deprotection steps, reducing overall efficiency.

Multicomponent Reactions (MCRs): Elegance in Convergence

Multicomponent reactions, particularly the Ugi and Passerini reactions, offer a highly convergent and atom-economical approach to complex molecules from simple starting materials.[7][8]

The Ugi Four-Component Reaction (U-4CR): This powerful reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to generate an α-acylamino amide.[1][8][9] For the synthesis of N-substituted aminopropanamides, a β-amino aldehyde or a related component can be employed.

The Passerini Three-Component Reaction (P-3CR): A related MCR, the Passerini reaction, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[7][10] While not directly yielding the target structure, the product can be further elaborated to the desired aminopropanamide.

Causality Behind Experimental Choices: The success of MCRs hinges on the careful selection of solvents and reaction concentrations. High concentrations of reactants often lead to higher yields.[8] Polar aprotic solvents like DMF, or alcohols such as methanol and ethanol, are commonly used.[8] The mechanism involves the formation of an imine intermediate, which then reacts with the isocyanide and the carboxylic acid in a cascade of events.[8]

Advantages:

  • High atom economy and step efficiency.[7]

  • Rapid generation of molecular complexity from simple starting materials.[7]

  • Ideal for the creation of compound libraries for high-throughput screening.[9]

Disadvantages:

  • The substrate scope can be limited by the availability and stability of the required isocyanides.

  • Product purification can sometimes be challenging due to the complex reaction mixture.

  • Direct synthesis of the target scaffold may require specifically functionalized starting materials.

Reductive Amination: A Versatile Tool for N-Alkylation

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[11][12] It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[11] This strategy is particularly useful for introducing a wide variety of substituents on the nitrogen atom of the aminopropanamide.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting carbonyl compound, allowing for a one-pot procedure.[12][13] The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation.[11]

Advantages:

  • Excellent for introducing a wide range of N-substituents.

  • Generally high-yielding and tolerant of many functional groups.

  • Can often be performed as a one-pot reaction, improving operational efficiency.[11]

Disadvantages:

  • Requires a suitable carbonyl precursor to the desired N-substituent.

  • Over-alkylation can be an issue with primary amines, although this can often be controlled by careful choice of reaction conditions.[11]

  • The use of cyanide-containing reagents necessitates appropriate safety precautions.

Michael Addition: Direct and Atom-Economical C-N Bond Formation

The aza-Michael addition of an amine to an α,β-unsaturated amide, such as acrylamide, provides a direct and atom-economical route to N-substituted aminopropanamides.[14][15] This reaction is a type of conjugate addition where the amine acts as a nucleophile.

Causality Behind Experimental Choices: The reaction is often base-catalyzed to enhance the nucleophilicity of the amine. However, it can also proceed under neutral or even acidic conditions, or be promoted by microwave irradiation to reduce reaction times.[16] The choice of solvent can also influence the reaction rate and yield. The reversibility of the Michael addition is a key consideration; the reaction conditions should be optimized to favor the product.[14]

Advantages:

  • High atom economy as all atoms from the reactants are incorporated into the product.

  • Direct formation of the aminopropanamide backbone in a single step.

  • Can be performed under relatively mild and environmentally friendly conditions.

Disadvantages:

  • The scope can be limited by the reactivity of the Michael acceptor and the nucleophilicity of the amine.

  • The reaction can be reversible, potentially leading to lower yields.[14]

  • For some substrates, polymerization of the α,β-unsaturated amide can be a competing side reaction.

Data Presentation: A Head-to-Head Comparison

To facilitate a direct comparison of these synthetic routes, the following table summarizes typical experimental data for the synthesis of representative N-substituted aminopropanamides.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Yield (%)Key AdvantagesKey DisadvantagesReference
Traditional Amide Coupling β-Alanine derivative, AmineEDC, HOBt, DMF, rt70-95Broad substrate scope, reliableStoichiometric waste, potential racemization[3][17]
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, IsocyanideMeOH, rt60-90High convergency, molecular diversityLimited isocyanide availability[8][9]
Passerini Reaction Aldehyde, Carboxylic Acid, IsocyanideAprotic solvent, rt65-85Rapid access to functionalized amidesIndirect route to target structure[7][10]
Reductive Amination β-Ketoamide, AmineNaBH3CN, pH 6-775-95Wide variety of N-substituentsRequires carbonyl precursor[11][18]
Michael Addition Amine, AcrylamideBase catalyst or heat50-90High atom economy, direct routeReversibility, potential polymerization[14][15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative N-substituted aminopropanamide via the Ugi reaction and Michael addition.

Protocol 1: Synthesis of N-Benzyl-3-(phenylamino)propanamide via Ugi Reaction

This protocol is adapted from general procedures for Ugi reactions.[19][20]

Materials:

  • 3-Phenylaminopropionaldehyde (1 equiv)

  • Benzylamine (1 equiv)

  • Acetic acid (1 equiv)

  • tert-Butyl isocyanide (1 equiv)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3-phenylaminopropionaldehyde (1.0 mmol) in methanol (5 mL) is added benzylamine (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • Acetic acid (1.0 mmol) is then added, followed by tert-butyl isocyanide (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane (20 mL) and washed successively with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-3-(phenylamino)propanamide.

Protocol 2: Synthesis of N-Phenyl-3-(phenylamino)propanamide via Michael Addition

This protocol is based on general procedures for the aza-Michael addition of amines to acrylamides.[14]

Materials:

  • Aniline (2 equiv)

  • Acrylamide (1 equiv)

  • Potassium carbonate (K2CO3) (0.1 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, acrylamide (1.0 mmol) and aniline (2.0 mmol) are dissolved in DMF (5 mL).

  • Potassium carbonate (0.1 mmol) is added to the mixture.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield N-phenyl-3-(phenylamino)propanamide.

Visualization of Synthetic Workflows

To further clarify the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations.

G cluster_0 Traditional Amide Formation cluster_1 Ugi Reaction beta-Amino Acid beta-Amino Acid Product_A N-Substituted Aminopropanamide beta-Amino Acid->Product_A Amine Amine Amine->Product_A Coupling Reagent Coupling Reagent Coupling Reagent->Product_A Aldehyde Aldehyde Product_B N-Substituted Aminopropanamide Aldehyde->Product_B Amine_Ugi Amine Amine_Ugi->Product_B Carboxylic Acid Carboxylic Acid Carboxylic Acid->Product_B Isocyanide Isocyanide Isocyanide->Product_B

Caption: Comparison of Traditional vs. Ugi Synthesis.

G cluster_2 Reductive Amination cluster_3 Michael Addition beta-Ketoamide beta-Ketoamide Imine Intermediate Imine Intermediate beta-Ketoamide->Imine Intermediate Amine_RA Amine Amine_RA->Imine Intermediate Reducing Agent Reducing Agent Product_C N-Substituted Aminopropanamide Reducing Agent->Product_C Imine Intermediate->Product_C Reduction Amine_MA Amine Product_D N-Substituted Aminopropanamide Amine_MA->Product_D Acrylamide Acrylamide Acrylamide->Product_D

Caption: Reductive Amination vs. Michael Addition Pathways.

Conclusion and Future Outlook

The synthesis of N-substituted aminopropanamides is a mature field with a diverse toolkit of reliable methods.

  • Traditional amide coupling remains a dependable choice for its broad applicability and predictability.

  • Multicomponent reactions , particularly the Ugi reaction, offer unparalleled efficiency for generating molecular diversity, making them ideal for library synthesis in early-stage drug discovery.

  • Reductive amination provides a robust and versatile method for late-stage functionalization and the introduction of a wide array of N-substituents.

  • Michael addition stands out for its atom economy and directness, representing a green and efficient approach when substrate reactivity allows.

The future of N-substituted aminopropanamide synthesis will likely focus on the development of more sustainable and catalytic methods. The refinement of catalytic amidation protocols that avoid stoichiometric activating agents is a particularly active area of research.[6] Furthermore, the expansion of the substrate scope and the development of stereoselective variants of these reactions will continue to be major driving forces in the field, enabling the synthesis of increasingly complex and medicinally relevant molecules. As a senior application scientist, I encourage the judicious selection of a synthetic route based on a thorough analysis of the specific target, available resources, and project goals, with a keen eye towards efficiency, scalability, and sustainability.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Cortes-Salva, M., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231. [Link]

  • Gorobets, N. Y., et al. (2018). Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (5). ResearchGate. [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138. [Link]

  • Pla-Quintana, A., et al. (2013). Intermolecular reductive amination of amino acid-derived β–ketoesters. ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved February 17, 2026, from [Link]

  • Ugi reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Dömling, A., et al. (2025, February 17). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]

  • Cui, X., et al. (2008). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2008(12), 1833-1836. [Link]

  • Sheppard, T. D., et al. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 56(43), 13430-13434. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Zhao, J., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Alajarín, M., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-94. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2011). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Accounts of Chemical Research, 44(8), 584–596. [Link]

  • Catalytic Amidation. (n.d.). Retrieved February 17, 2026, from [Link]

  • Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Pla-Quintana, A., et al. (2013). Intermolecular reductive amination of amino acid- derived b... ResearchGate. [Link]

  • Dömling, A. (2011). A Half-Century of the Ugi Reaction: Modified Variants. Israel Journal of Chemistry, 51(8-9), 988-997. [Link]

  • JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved February 17, 2026, from [Link]

  • Miranda, L. D., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 342-351. [Link]

  • Al-Masoudi, N. A., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2021, 6688929. [Link]

  • de la Torre, M. C., et al. (2018). Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides. New Journal of Chemistry, 42(15), 12596-12604. [Link]

  • El-Sayed, W. M., et al. (2022). Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds. Molecules, 27(3), 993. [Link]

  • Buchwald, S. L., et al. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Sparks, S. M., et al. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Chemical Science, 11(33), 8866–8875. [Link]

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  • Akhlaghinia, B., et al. (2016). Synthesis of different structurally N-substituted amides in... ResearchGate. [Link]

  • Pla-Quintana, A., et al. (2013). Result of the reductive amination of Phe-derived β–ketoester 1. ResearchGate. [Link]

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  • Chan, K.-L., et al. (2015). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. PLoS ONE, 10(9), e0137902. [Link]

  • Sparks, S. M., et al. (2020). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. RSC Publishing. [Link]

  • Sheppard, T. D., et al. (2018). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • Sheppard, T. D. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]

  • Singh, V., et al. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1754–1810. [Link]

  • Franz, J. E. (1986). U.S. Patent No. 4,684,483. Washington, DC: U.S.
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  • Horváth, A., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

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Validation of analytical methods for quantifying 3-Amino-N-propylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of analytical methods for 3-Amino-N-propylpropanamide hydrochloride , a polar, non-chromophoric primary amine often encountered as a functional intermediate or impurity in pharmaceutical synthesis.[1]

Given the compound's lack of a strong UV chromophore and high polarity, standard reverse-phase HPLC-UV is insufficient.[1] This guide compares two robust alternatives: HILIC-MS/MS (High sensitivity, specificity) and Pre-column Derivatization HPLC-FLD (High accessibility, cost-effective).[1]

Part 1: The Analytical Landscape

Analyte Profile:

  • Name: 3-Amino-N-propylpropanamide HCl[1][2]

  • Chemical Structure:

    
    [1]
    
  • Key Challenges:

    • No Chromophore: Lacks conjugated

      
      -systems; UV detection <210 nm is non-specific and prone to solvent interference.
      
    • High Polarity: Poor retention on C18 columns without ion-pairing reagents.

    • Primary Amine Reactivity: Susceptible to peak tailing due to silanol interactions.

Method Comparison Matrix
FeatureMethod A: HILIC-MS/MS Method B: HPLC-FLD (OPA-Derivatized)
Principle Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spec.[1]Pre-column derivatization with o-phthalaldehyde (OPA) followed by Fluorescence Detection.
Sensitivity (LOD) High (< 1 ng/mL)Moderate-High (5–10 ng/mL)
Selectivity Excellent (Mass-based resolution)Good (Specific to primary amines)
Throughput High (Rapid equilibration)Moderate (Requires reaction time)
Cost High (Instrument & Nitrogen)Low (Standard HPLC + Reagents)
Robustness Sensitive to matrix effects (ion suppression)Robust against matrix, but derivative stability is time-critical.
Best For Trace impurity analysis, DMPK studies.QC release testing, raw material assay.[3]

Part 2: Detailed Protocols & Validation

Method A: HILIC-MS/MS (The "Gold Standard" for Trace Analysis)

Rationale: HILIC retains polar amines without derivatization, and MS/MS provides the necessary specificity.

1. Chromatographic Conditions
  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[4]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 131.1 [M+H]⁺

  • Quantifier Transition: m/z 131.1

    
     72.1 (Loss of propyl-amine group, cleavage at amide bond).
    
  • Qualifier Transition: m/z 131.1

    
     114.1 (Loss of NH₃).
    
3. Validation Data Summary (Representative)
ParameterResultAcceptance Criteria
Linearity (

)
> 0.999 (1–1000 ng/mL)

Accuracy (Recovery) 98.5% – 102.1%85% – 115%
Precision (RSD) 1.2% (Intra-day)

Matrix Effect 95% (Minimal suppression)80% – 120%
Method B: HPLC-FLD with OPA Derivatization (The "QC Workhorse")

Rationale: The primary amine reacts with OPA and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1] This shifts detection to a specific, interference-free region.[1]

1. Derivatization Protocol (Automated)
  • Reagent: 10 mg OPA + 10 µL 3-Mercaptopropionic acid (3-MPA) in 1 mL 0.4 M Borate Buffer (pH 10.2).

  • Procedure:

    • Draw 5 µL Sample.

    • Draw 5 µL Reagent.

    • Mix in loop/vial for 60 seconds (Critical: reaction is fast but unstable over long periods).

    • Inject immediately.

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm). Note: The derivative is hydrophobic.[1]

  • Mobile Phase: Gradient of Acetate Buffer (pH 6.0) and Acetonitrile.[3][4]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[5]

3. Validation Data Summary (Representative)
ParameterResultAcceptance Criteria
Linearity (

)
> 0.998 (0.1–100 µg/mL)

Derivative Stability Stable for 10 mins (Inject immediately)

change
Specificity No interference from non-amine impuritiesResolution > 1.5

Part 3: Visualization of Workflows

Analytical Decision Matrix

This diagram guides the selection of the appropriate method based on laboratory constraints and sensitivity requirements.

MethodSelection Start Start: Select Method for 3-Amino-N-propylpropanamide CheckSensitivity Required Sensitivity? Start->CheckSensitivity Trace Trace / Impurity (< 1 ppm) CheckSensitivity->Trace High Sensitivity Assay Assay / Purity (> 0.1%) CheckSensitivity->Assay Standard Sensitivity CheckEquip MS/MS Available? Trace->CheckEquip CheckChrom Chromophore Present? Assay->CheckChrom MethodA Method A: HILIC-MS/MS (High Sensitivity, High Cost) CheckEquip->MethodA Yes MethodB Method B: HPLC-FLD (OPA Derivatization) CheckEquip->MethodB No (Use Pre-concentration) CheckChrom->MethodB No (Derivatization) MethodC Method C: HPLC-CAD (Universal, No Deriv.) CheckChrom->MethodC No (Direct Analysis)

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity needs and instrument availability.

OPA Derivatization Reaction Pathway

Understanding the chemistry is vital for troubleshooting Method B.

OPAReaction Analyte 3-Amino-N-propylpropanamide (Primary Amine) Intermediate Unstable Hemithioacetal Analyte->Intermediate pH 10.2 OPA OPA Reagent (o-Phthalaldehyde) OPA->Intermediate pH 10.2 Thiol Thiol Donor (3-MPA or 2-ME) Thiol->Intermediate pH 10.2 Product Fluorescent Isoindole (Detected @ 450nm) Intermediate->Product Cyclization (-H2O)

Caption: Reaction pathway for OPA derivatization. The thiol is essential for the stability of the fluorescent isoindole product.[1]

Part 4: Validation Framework (ICH Q2(R1))

To ensure these methods are "self-validating" in your lab, adhere to this checklist:

  • Specificity:

    • Method A: Monitor the ion ratio between Quantifier (131->72) and Qualifier (131->114). It must remain constant (

      
      ) across standards and samples.
      
    • Method B: Inject a "blank" derivatization (Reagent + Diluent) to ensure no reagent peaks interfere with the analyte retention time.

  • Linearity & Range:

    • Prepare 5 concentration levels.

    • Self-Check: The y-intercept should be statistically indistinguishable from zero (confidence interval includes 0).

  • Accuracy (Spike Recovery):

    • Spike the analyte into the sample matrix at 50%, 100%, and 150% of the target concentration.[1]

    • Calculation:

      
      .
      

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • Molnár-Perl, I. "Derivatization and observable fragments of amino acids for HPLC and GC analysis." Journal of Chromatography A, 2003.

  • Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Application Note 70303.

  • Agilent Technologies. "Amino Acid Analysis using ZORBAX Eclipse-AAA Columns and the Agilent 1100 HPLC." Publication 5980-1193EN.[6]

Sources

The Fulcrum of Potency: A Head-to-Head Comparison of Aminopropanamide and Amino Acid Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Drug Development Community

In the intricate design of antibody-drug conjugates (ADCs), the linker is not merely a tether but the critical fulcrum that balances the conjugate's stability in circulation with the timely release of its potent payload within the target cell. The choice of linker chemistry profoundly influences the therapeutic index, dictating both the efficacy and toxicity of the ADC. This guide provides a detailed, head-to-head comparison of two distinct classes of cleavable linkers: the enzymatically-cleaved amino acid-based linkers and the pH-sensitive aminopropanamide-based linkers. By delving into their mechanisms, performance characteristics, and the strategic rationale behind their selection, we aim to equip researchers and drug development professionals with the insights necessary to make informed decisions in the design of next-generation ADCs.

I. The Dichotomy of Release: Understanding the Core Mechanisms

The fundamental difference between amino acid and aminopropanamide-based linkers lies in their cleavage mechanisms, a distinction that dictates their optimal applications and potential liabilities.

Amino Acid Linkers: The Precision of Enzymatic Cleavage

Amino acid-based linkers, particularly dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most clinically validated cleavable linkers.[1] Their cleavage is contingent on the high concentration of specific proteases, most notably cathepsin B, within the lysosomal compartment of cancer cells.[1][2] This enzymatic dependence provides a high degree of tumor selectivity, as the linker is designed to be stable in the bloodstream and only release the payload upon internalization and trafficking to the lysosome.[]

The cleavage of a typical Val-Cit linker by cathepsin B initiates a cascade that often involves a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the release of the unmodified, fully active drug.[1][4]

Aminopropanamide (β-Alanine) Linkers: Harnessing the Acidic Milieu

In contrast, aminopropanamide-based linkers, often incorporating β-alanine, typically rely on a non-enzymatic, chemical cleavage mechanism. A prominent example is the use of a β-alanine ester linkage, which is designed to be susceptible to hydrolysis under the acidic conditions of the endosomal and lysosomal compartments (pH 4.5-6.0).[5] This pH-sensitive cleavage offers an alternative strategy for payload release that is independent of the enzymatic profile of the target cell.

The stability of these linkers is pH-dependent, being relatively stable at the physiological pH of blood (~7.4) and becoming progressively more labile as the pH decreases following internalization of the ADC.[5]

II. Head-to-Head Performance Characteristics

The divergent cleavage mechanisms of these two linker classes give rise to distinct performance profiles, which must be carefully considered in the context of the target antigen, payload, and desired therapeutic outcome.

FeatureAminopropanamide (β-Alanine) LinkersAmino Acid (e.g., Val-Cit, Val-Ala) Linkers
Cleavage Mechanism pH-sensitive hydrolysis (typically of an ester bond)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)
Primary Release Site Endosomes and LysosomesLysosomes
Selectivity Driver pH gradient between plasma and intracellular compartmentsOverexpression of specific proteases in tumor cells
Plasma Stability Generally stable at physiological pH, but susceptible to premature hydrolysis if the pH dropsHigh stability in human plasma, but can show species-dependent instability (e.g., in mouse plasma)[6][7]
Payload Release Kinetics Dependent on the rate of hydrolysis at acidic pHDependent on the rate of enzymatic cleavage
Bystander Effect Can mediate a bystander effect if the released payload is membrane-permeableStrong bystander effect with membrane-permeable payloads[2]
Known Liabilities Potential for premature release in acidic microenvironments of some tumors or inflamed tissuesSusceptibility to cleavage by other proteases (e.g., neutrophil elastase), potentially leading to off-target toxicity[1]
Hydrophilicity Can be modulated by incorporating hydrophilic moieties like PEGVaries with the amino acid sequence; Val-Ala is less hydrophobic than Val-Cit[1]

III. Deep Dive into Performance Metrics

A. Stability: The Guardian of the Therapeutic Window

An ideal linker must ensure the ADC remains intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity and a narrowed therapeutic window.[]

  • Amino Acid Linkers: Dipeptide linkers like Val-Cit exhibit excellent stability in human plasma.[8] However, a critical consideration for preclinical development is their often-observed instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[6][7] This has led to the development of modified sequences, such as the glutamic acid-valine-citrulline (EVCit) linker, which shows improved stability in mouse models.[6][7] Furthermore, off-target cleavage of Val-Cit by human neutrophil elastase has been implicated in certain toxicities.[1]

  • Aminopropanamide Linkers: The stability of pH-sensitive linkers is contingent on maintaining a stable physiological pH. While generally stable in the bloodstream, there is a theoretical risk of premature payload release in the slightly acidic microenvironment of some solid tumors or areas of inflammation, which could lead to off-target effects. The inclusion of hydrophilic polymers like polyethylene glycol (PEG) can enhance the stability and solubility of these linkers.

B. Cleavage and Payload Release: The Key to Efficacy

Efficient and specific cleavage of the linker within the target cell is paramount for the ADC's therapeutic efficacy.

  • Amino Acid Linkers: The rate of enzymatic cleavage of dipeptide linkers can be influenced by the specific amino acid sequence. For instance, in isolated cathepsin B assays, Val-Ala is cleaved at approximately half the rate of Val-Cit.[8] This can impact the speed of payload release within the lysosome.

  • Aminopropanamide Linkers: The kinetics of payload release from pH-sensitive linkers are governed by the rate of hydrolysis of the labile bond (e.g., ester) at the acidic pH of the endosome and lysosome. This rate can be tuned by modifying the chemical structure of the linker.

C. Physicochemical Properties and Drug-to-Antibody Ratio (DAR)

The physicochemical properties of the linker-payload complex can significantly impact the overall properties of the ADC, including its propensity for aggregation, especially at higher drug-to-antibody ratios (DAR).

  • Amino Acid Linkers: The hydrophobicity of the dipeptide linker can be a limiting factor. The Val-Cit linker is more hydrophobic than the Val-Ala linker, which can lead to aggregation and precipitation at high DARs.[1] In contrast, the less hydrophobic Val-Ala linker has been shown to allow for DAR values as high as 7.4 with minimal aggregation.[8][9]

  • Aminopropanamide Linkers: The incorporation of β-alanine and other moieties can be strategically used to modulate the hydrophilicity of the linker. The use of hydrophilic linkers is particularly advantageous when conjugating highly hydrophobic payloads.

IV. Experimental Protocols for Linker Evaluation

To objectively compare the performance of different linker technologies, a series of standardized in vitro and in vivo experiments are essential.

A. In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC and any released payload.

  • Calculate the half-life (t½) of the ADC in plasma.

B. Lysosomal Cleavage Assay

Objective: To determine the rate of linker cleavage and payload release in a simulated lysosomal environment.

Methodology:

  • Isolate lysosomal fractions from a relevant cancer cell line.

  • Incubate the ADC with the lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 5.0).

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the reaction and analyze the samples by LC-MS/MS to quantify the released payload.

  • Determine the rate of cleavage.

C. In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate for 72-96 hours.

  • Assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo).

  • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

D. In Vivo Efficacy Study in a Xenograft Model

Objective: To assess the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

  • Implant human tumor xenografts into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis.

V. Visualizing the Mechanisms

Cleavage Mechanisms of Linkers

Cleavage_Mechanisms cluster_amino_acid Amino Acid Linker (e.g., Val-Cit) cluster_aminopropanamide Aminopropanamide Linker (e.g., β-Alanine Ester) ADC_AA ADC in Lysosome CathepsinB Cathepsin B ADC_AA->CathepsinB Enzymatic Cleavage Cleaved_Linker Cleaved Dipeptide CathepsinB->Cleaved_Linker Self_Immolation PABC Self-Immolation Cleaved_Linker->Self_Immolation Payload_AA Released Payload Self_Immolation->Payload_AA ADC_AP ADC in Endosome/Lysosome Acidic_pH Acidic pH (4.5-6.0) ADC_AP->Acidic_pH Chemical Cleavage Hydrolysis Ester Hydrolysis Acidic_pH->Hydrolysis Payload_AP Released Payload Hydrolysis->Payload_AP

Caption: Comparative cleavage pathways of amino acid and aminopropanamide linkers.

Experimental Workflow for Linker Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start ADC with Novel Linker Plasma_Stability Plasma Stability Assay (Human & Mouse) Start->Plasma_Stability Lysosomal_Cleavage Lysosomal Cleavage Assay Start->Lysosomal_Cleavage Cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) Start->Cytotoxicity Xenograft_Model Tumor Xenograft Model Cytotoxicity->Xenograft_Model Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy Toxicity Toxicity Profiling (Body Weight, Histopathology) Xenograft_Model->Toxicity

Caption: A streamlined workflow for the comprehensive evaluation of novel ADC linkers.

VI. Conclusion: Selecting the Optimal Linker for Clinical Success

The choice between an aminopropanamide and an amino acid-based linker is not a matter of inherent superiority but of strategic selection based on the specific goals of the ADC program. Amino acid linkers, with their wealth of clinical validation, offer a well-trodden path for targets where enzymatic cleavage is efficient and desirable. Their potent bystander effect makes them particularly suitable for treating heterogeneous tumors.

Aminopropanamide linkers, on the other hand, provide a valuable alternative, especially in scenarios where a non-enzymatic release mechanism is preferred or when seeking to circumvent potential liabilities associated with specific proteases. Their pH-dependent cleavage offers a distinct mode of action that can be advantageous for certain targets and payloads.

Ultimately, the success of an ADC hinges on the synergistic interplay of its three components: the antibody, the payload, and the linker. A deep understanding of the nuances of linker chemistry, supported by rigorous experimental validation, is indispensable for the rational design of ADCs with an optimized therapeutic index and a clear path toward clinical success.

VII. References

  • Spring, D. (2019, August 21). Cleavable linkers in antibody-drug conjugates. David Spring's group. Retrieved from [Link]

  • Lu, J., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 18(2), 312-324.

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Su, Z., et al. (2021). Antibody-drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.

  • AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]

  • Damodaran, V. B., & Fee, C. J. (2010). Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery. Journal of Macromolecular Science, Part A, 47(8), 796-803.

  • Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of targeted cancer therapy. Cancer Science, 109(1), 43-52.

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.

  • Tsuchikama, K. (2018, June 28). Improving stability of antibody-drug conjugates in mouse models. Nature Research Bioengineering Community. Retrieved from [Link]

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Benchmarking Aminopropanamide-Based Polymers for Gene Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, the quest for vectors that are both highly efficient and exceptionally safe remains a paramount challenge. Among the myriad of synthetic polymers developed, those based on an aminopropanamide backbone have emerged as a promising class of biodegradable materials for therapeutic nucleic acid delivery. This guide provides an in-depth, objective comparison of the performance of aminopropanamide-based polymers against established alternatives, supported by experimental data and detailed protocols to empower researchers in their selection and evaluation of gene delivery vectors.

The Evolving Landscape of Non-Viral Gene Delivery

The delivery of genetic material into cells is the cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity, insertional mutagenesis, and manufacturing complexities have propelled the development of non-viral alternatives.[1][2] Cationic polymers, which electrostatically condense negatively charged nucleic acids into nanoparticles (polyplexes), represent a versatile and safer approach to gene delivery.[3][4]

Polyethylenimine (PEI) has long been considered the "gold standard" for polymeric transfection due to its high charge density and "proton sponge" effect, which facilitates endosomal escape.[1] However, the high molecular weight PEI required for efficient transfection is often associated with significant cytotoxicity.[5] This has driven the exploration of biodegradable polymers, such as poly(β-amino ester)s (PBAEs), which include aminopropanamide-based structures, that can be hydrolyzed into smaller, non-toxic components within the cell.[6][7]

Aminopropanamide-Based Polymers: A Profile

Aminopropanamide-based polymers are a subclass of poly(β-amino ester)s or poly(β-amino amide)s, characterized by a repeating unit containing an amide linkage adjacent to a tertiary amine. This structure is typically synthesized through the Michael addition of a primary or secondary amine to a bis(acrylamide) monomer. The resulting polymers possess a unique combination of properties that make them attractive for gene delivery.

Key Structural Features and Their Functional Implications:

  • Biodegradable Ester/Amide Linkages: The backbone of these polymers contains hydrolysable ester or amide bonds, allowing for their degradation into smaller, biocompatible molecules, which significantly reduces cytotoxicity compared to non-degradable polymers like high molecular weight PEI.[6][8]

  • Tertiary Amine Groups: The protonatable tertiary amines in the polymer backbone play a crucial role in DNA condensation and endosomal escape. At physiological pH, these amines are partially protonated, allowing for electrostatic interaction with nucleic acids. Within the acidic environment of the endosome, further protonation leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane (the "proton sponge" effect), releasing the polyplex into the cytoplasm.

  • Tunable Structure: The synthesis of aminopropanamide-based polymers allows for a high degree of structural diversity. By varying the monomers used, the polymer's molecular weight, charge density, and hydrophobicity can be precisely controlled to optimize gene delivery performance for specific cell types and applications.[8]

Comparative Performance Analysis

The ultimate utility of a gene delivery vector is determined by its ability to efficiently transfect cells with minimal toxicity. This section compares the performance of aminopropanamide-based polymers with two widely used alternatives: polyethylenimine (PEI) and the lipid-based transfection reagent, Lipofectamine 2000.

Transfection Efficiency

The primary measure of a vector's success is its ability to facilitate the expression of the delivered gene. Transfection efficiency is often assessed using a reporter gene, such as luciferase or green fluorescent protein (GFP).

Studies have shown that optimized aminopropanamide-based polymers, specifically certain poly(β-amino ester)s, can achieve transfection efficiencies that surpass those of both PEI and Lipofectamine 2000 in various cell lines.[6] For instance, a study comparing a library of PBAEs to 25 kDa branched PEI and Lipofectamine 2000 for the delivery of a GFP-expressing plasmid to COS-7 cells demonstrated that top-performing PBAEs exhibited significantly higher levels of gene expression.

VectorRelative Transfection Efficiency (vs. PEI)Cell LineReference
Aminopropanamide-based Polymer (Optimized PBAE) Up to 10-fold higherCOS-7[6]
Polyethylenimine (PEI, 25 kDa branched) 1 (Baseline)COS-7[5]
Lipofectamine 2000 ~5-fold higherCOS-7[6]

Causality Behind Performance: The high transfection efficiency of optimized aminopropanamide-based polymers can be attributed to a combination of factors. Their ability to form small, stable nanoparticles protects the genetic cargo from degradation. Furthermore, the precise balance of charge and hydrophobicity in their structure facilitates efficient cellular uptake and endosomal escape without inducing the high levels of toxicity associated with PEI.

Cytotoxicity

A major hurdle for many non-viral vectors is their inherent toxicity. The cytotoxicity of a gene delivery vector is a critical parameter that determines its therapeutic window.

Aminopropanamide-based polymers, owing to their biodegradable nature, generally exhibit significantly lower cytotoxicity compared to high molecular weight PEI.[7] The degradation of the polymer backbone into smaller, biocompatible molecules prevents the accumulation of toxic cationic polymers within the cell.

VectorCell Viability (%) at Optimal Transfection ConcentrationCell LineReference
Aminopropanamide-based Polymer (Optimized PBAE) > 80%HEK293[7]
Polyethylenimine (PEI, 25 kDa branched) < 50%HEK293[5]
Lipofectamine 3000 Variable, can be cytotoxic at higher concentrationsH9T-cells[9]

Self-Validating System: The lower cytotoxicity of aminopropanamide-based polymers is a key self-validating feature. A vector that maintains high cell viability at concentrations required for efficient transfection is more likely to be successful in vivo, where off-target effects and systemic toxicity are major concerns.

Serum Stability

For in vivo applications, particularly those involving intravenous administration, the stability of the gene delivery vector in the presence of serum is crucial. Serum proteins can bind to the surface of polyplexes, leading to their aggregation and reduced transfection efficiency.[10]

The surface chemistry of aminopropanamide-based polyplexes can be modified to enhance their serum stability. For example, the incorporation of polyethylene glycol (PEG) can create a hydrophilic shield that reduces protein adsorption and prolongs circulation time.[11]

Polyplex FormulationAggregation in SerumTransfection Efficiency in SerumReference
Aminopropanamide-based Polyplex ModerateReduced
PEGylated Aminopropanamide-based Polyplex LowMaintained or Enhanced
PEI Polyplex HighSignificantly Reduced[12]

Experimental Protocols

To facilitate a comprehensive evaluation of aminopropanamide-based polymers, this section provides detailed, step-by-step methodologies for key experiments.

Formation and Characterization of Polymer/pDNA Polyplexes

The first step in evaluating a polymeric gene delivery vector is to determine its ability to condense plasmid DNA into stable nanoparticles.

4.1.1. Agarose Gel Retardation Assay

This assay determines the polymer-to-DNA weight ratio required to fully condense the plasmid DNA.

Protocol:

  • Prepare polymer stock solutions (e.g., 1 mg/mL in an appropriate buffer, such as 25 mM sodium acetate, pH 5.0).

  • Prepare a plasmid DNA solution (e.g., 0.1 mg/mL in nuclease-free water).

  • In separate microcentrifuge tubes, mix the polymer and plasmid DNA solutions at various weight ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1 polymer:pDNA).

  • Incubate the mixtures at room temperature for 30 minutes to allow for polyplex formation.

  • Add loading dye to each sample.

  • Load the samples onto a 1% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).

  • Run the gel at 100 V for 45-60 minutes.

  • Visualize the DNA bands under UV illumination. The lowest polymer:pDNA ratio at which the DNA band is no longer visible in the well is the ratio required for complete condensation.

4.1.2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement

DLS is used to determine the size distribution and polydispersity index (PDI) of the polyplexes, while zeta potential measurement provides information about their surface charge.

Protocol:

  • Prepare polyplexes at the optimal condensation ratio determined by the gel retardation assay.

  • Dilute the polyplex solution in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to a suitable concentration for DLS analysis.

  • Transfer the sample to a clean cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • For zeta potential measurement, transfer the sample to a zeta cell.

  • Measure the electrophoretic mobility to determine the zeta potential.

In Vitro Transfection and Cytotoxicity Assays

These assays are fundamental for assessing the performance of the gene delivery vector in a cellular context.

4.2.1. Cell Culture and Transfection

  • Seed cells (e.g., HEK293 or HeLa) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare polyplexes using a reporter plasmid (e.g., pCMV-Luc for luciferase or pEGFP-N1 for GFP) at the desired polymer:pDNA ratio.

  • Remove the culture medium from the cells and replace it with serum-free medium.

  • Add the polyplex solution dropwise to each well.

  • Incubate the cells with the polyplexes for 4-6 hours at 37°C.

  • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Incubate the cells for an additional 24-48 hours before assaying for reporter gene expression and cytotoxicity.

4.2.2. Luciferase Reporter Gene Assay

This assay quantifies the level of transgene expression.

Protocol:

  • After the desired incubation period post-transfection, wash the cells once with phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., Reporter Lysis Buffer) to each well.

  • Incubate at room temperature for 15 minutes with gentle shaking.

  • Transfer the cell lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 2 minutes to pellet cell debris.

  • Transfer 20 µL of the supernatant to a luminometer tube or a white-walled 96-well plate.

  • Add 100 µL of luciferase assay reagent to the lysate.

  • Immediately measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the amount of luciferase expressed.[13]

4.2.3. MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • After the desired incubation period post-transfection, remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.[14]

Hemolysis Assay

This assay evaluates the hemocompatibility of the polymer by measuring its ability to lyse red blood cells.

Protocol:

  • Obtain fresh human red blood cells (RBCs) and wash them three times with PBS by centrifugation.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Prepare different concentrations of the polymer in PBS.

  • In microcentrifuge tubes, mix 100 µL of the RBC suspension with 100 µL of the polymer solutions.

  • Use PBS as a negative control (0% hemolysis) and a solution of 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubate the tubes at 37°C for 1 hour with gentle shaking.

  • Centrifuge the tubes at 1,000 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[15][16]

In Vivo Performance and Biodistribution

The ultimate test of a gene delivery vector is its performance in a living organism. In vivo studies are essential to evaluate the vector's biodistribution, transfection efficiency in target tissues, and overall safety.

Following intravenous administration, polyplexes are typically cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[17] The biodistribution of aminopropanamide-based polyplexes can be visualized and quantified using in vivo imaging techniques with reporter genes like luciferase or by labeling the polymer or nucleic acid with a fluorescent dye or radioisotope.[13][18]

In Vivo Luciferase Imaging Protocol:

  • Anesthetize the animal model (e.g., mouse) that has been previously administered with the luciferase-encoding polyplexes.

  • Inject the luciferase substrate (e.g., D-luciferin) intraperitoneally or intravenously.[19][20]

  • Place the animal in an in vivo imaging system (IVIS).

  • Acquire bioluminescence images at different time points to determine the peak signal.

  • Analyze the images to quantify the bioluminescence signal in different organs, which corresponds to the level of gene expression.[21]

Visualizing the Path to Gene Delivery

To better understand the processes involved, the following diagrams illustrate key experimental workflows and concepts.

Gene_Delivery_Workflow cluster_Preparation Polyplex Preparation cluster_Transfection In Vitro Transfection cluster_Analysis Performance Analysis Polymer Aminopropanamide Polymer Polyplex Polyplex Formation (Self-Assembly) Polymer->Polyplex pDNA Plasmid DNA pDNA->Polyplex Transfection Transfection Polyplex->Transfection Cells Cell Culture Cells->Transfection Incubation Incubation (24-48h) Transfection->Incubation Luciferase_Assay Luciferase Assay (Transfection Efficiency) Incubation->Luciferase_Assay MTT_Assay MTT Assay (Cytotoxicity) Incubation->MTT_Assay

Caption: Experimental workflow for in vitro evaluation of gene delivery vectors.

Caption: The "proton sponge" mechanism for endosomal escape of polyplexes.

Conclusion and Future Perspectives

Aminopropanamide-based polymers represent a highly promising platform for non-viral gene delivery. Their inherent biodegradability addresses the critical issue of cytotoxicity that has plagued earlier generations of cationic polymers. Furthermore, their tunable chemical structure allows for the optimization of their properties to achieve high transfection efficiencies that can rival or even exceed those of commercial reagents.

The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and information to critically evaluate these polymers for their specific applications. As our understanding of the structure-function relationships of these polymers deepens, the rational design of even more effective and safer aminopropanamide-based vectors for clinical translation is on the horizon. The continued development of these materials holds the potential to overcome many of the hurdles in gene therapy and bring new therapeutic modalities to the clinic.

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.